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2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide Documentation Hub

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  • Product: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide
  • CAS: 1092345-68-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacological Potential of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide and Its Analogs

Foreword: A Privileged Scaffold for Modern Drug Discovery The imidazo[1,2-a]pyridine (IP) core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Privileged Scaffold for Modern Drug Discovery

The imidazo[1,2-a]pyridine (IP) core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development against a spectrum of human diseases.[2] This guide delves into the anticipated pharmacological properties of a specific, yet under-explored derivative, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide. While direct studies on this exact molecule are not prevalent in existing literature, a robust analysis of its constituent moieties—the 2-aryl-imidazo[1,2-a]pyridine core and the versatile carbohydrazide functional group—provides a strong predictive foundation for its potential as a therapeutic agent, particularly in oncology.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It synthesizes established data on related compounds to construct a scientifically-grounded rationale for the investigation of this novel chemical entity. We will explore potent anticancer mechanisms, potential for antimicrobial and anti-inflammatory activity, and provide detailed, field-proven methodologies for its synthesis and biological evaluation.

The Pharmacological Rationale: A Synthesis of Two Potent Pharmacophores

The expected pharmacological profile of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide stems from the well-documented activities of its two key structural components.

The Imidazo[1,2-a]pyridine Core: A Versatile Engine for Anticancer Activity

The IP scaffold is a cornerstone of numerous compounds with potent activity against a wide array of cancer cell lines, including breast, colon, lung, cervical, and liver cancers.[3][4] Its derivatives exert these effects by modulating critical cellular pathways often dysregulated in cancer.

  • Inhibition of Protein Kinases: A primary mechanism of action for many IP derivatives is the inhibition of protein kinases that drive cancer cell growth and survival.[1] A pivotal target is the PI3K/Akt/mTOR pathway , which is a central regulator of cell proliferation, apoptosis, and metabolism.[5][6] Compounds bearing the IP core have been developed as potent inhibitors of PI3Kα, with some achieving nanomolar IC50 values and effectively inducing apoptosis in cancer cells.[1][7] Other key kinase targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][8]

  • Disruption of Microtubule Dynamics: Several IP derivatives function as microtubule-targeting agents. By inhibiting tubulin polymerization, often through binding at the colchicine site, they disrupt the formation of the mitotic spindle.[1] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1]

  • Induction of Apoptosis: A convergent outcome of the diverse mechanisms of IP compounds is the induction of apoptosis. This can be initiated through both extrinsic and intrinsic pathways. For instance, studies have shown that IP derivatives can increase levels of the tumor suppressor proteins p53 and p21, upregulate the pro-apoptotic protein BAX, and activate caspases, leading to PARP cleavage—a hallmark of apoptosis.[5][9]

The Carbohydrazide Moiety: A Broad-Spectrum Bioactive Contributor

The carbohydrazide functional group (-CONHNH2) and its derivatives are recognized as significant pharmacophores with a wide range of pharmacological activities.[10] This moiety is a key component in numerous compounds evaluated for:

  • Anticancer Activity: Carbohydrazide derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[10]

  • Antimicrobial and Antifungal Effects: The hydrazide structure is integral to many agents with potent antibacterial and antifungal properties.[11][12]

  • Anti-inflammatory and Analgesic Properties: This functional group also contributes to the anti-inflammatory and analgesic activities of several compounds.[13]

The presence of hydrogen bond donors (-NH-NH2) and an acceptor (C=O) allows the carbohydrazide unit to form critical interactions with biological targets.[14] The hybridization of a carbohydrazide with a pyridine scaffold, as seen in the well-known anti-tuberculosis drug isoniazid, exemplifies the therapeutic success of this chemical motif.[11][15]

Predicted Therapeutic Applications and Supporting Data

Based on the evidence, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is a prime candidate for investigation as a multi-action therapeutic agent.

Primary Indication: Anticancer Therapy

The convergence of the IP core's kinase and tubulin inhibitory mechanisms with the established anticancer potential of carbohydrazides strongly suggests a primary application in oncology. The 2-phenyl substitution on the IP ring is a common feature in many potent anticancer derivatives.[16][17]

The table below summarizes the in vitro anticancer activity of representative 2-aryl-imidazo[1,2-a]pyridine derivatives, providing a benchmark for the potential potency of the target compound.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 12 [7]A375 (Melanoma)0.14
Compound 12 [7]HeLa (Cervical)0.21
Compound 6 [5]A375 (Melanoma)~10-20
Compound 6 [5]WM115 (Melanoma)~10-20
Compound 6 [5]HeLa (Cervical)~20-30
IP-5 [9]HCC1937 (Breast)45
Compound 12b [18]Hep-2, HepG2, MCF-7, A37511
Compound 18 [19]B16F10 (Melanoma)14.39
Compound 12 [19]HT-29 (Colon)4.15
Compound 4d [20]MCF-7 (Breast)14.02
Compound 4d [20]HCT-116 (Colon)18.12

This table is a compilation of data from multiple sources and is intended to be representative, not exhaustive.

Secondary Indications: Antimicrobial and Anti-inflammatory Applications

Given the known properties of both the IP scaffold and the carbohydrazide moiety, secondary investigations into antimicrobial and anti-inflammatory activities are highly warranted.[2][17][21] Structure-activity relationship (SAR) studies have shown that substitutions, such as bromo-fluoro groups, on the aryl ring of IP derivatives can significantly enhance antimicrobial activity.[22]

Key Signaling Pathways and Mechanisms of Action

The primary anticipated mechanism of anticancer action involves the inhibition of key cellular signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

This pathway is a critical regulator of cell survival and proliferation. IP derivatives have been shown to inhibit PI3K, preventing the phosphorylation of Akt and subsequent activation of mTOR.[5][9] This blockade halts the signaling cascade that promotes cell growth and survival, leading to apoptosis.

PI3K_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation IP_Compound Imidazo[1,2-a]pyridine Derivative IP_Compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by Imidazo[1,2-a]pyridine derivatives.

Tubulin Polymerization Inhibition

Disruption of microtubule function is a clinically validated anticancer strategy. IP derivatives that bind to tubulin prevent its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis IP_Compound Imidazo[1,2-a]pyridine Derivative IP_Compound->Tubulin

Caption: Mechanism of tubulin polymerization inhibition leading to apoptosis.

Experimental Protocols: A Roadmap for Investigation

The following section provides detailed, step-by-step methodologies for the synthesis and evaluation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

Synthesis Workflow

A common and efficient method for synthesizing the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine derivative with an α-haloketone.

Synthesis_Workflow Start Starting Materials: 2-Amino-pyridine-8-carboxylate 4-Bromo-phenacyl bromide Step1 Step 1: Cyclocondensation (Formation of IP-ester) Start->Step1 Intermediate Ethyl 2-(4-bromophenyl) imidazo[1,2-a]pyridine-8-carboxylate Step1->Intermediate Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate) Intermediate->Step2 Product Final Product: 2-(4-Bromophenyl)imidazo[1,2-a] pyridine-8-carbohydrazide Step2->Product Purification Purification (Column Chromatography / Recrystallization) Product->Purification Analysis Structural Characterization (NMR, MS, IR) Purification->Analysis

Caption: General synthetic workflow for the target compound.

Protocol for Synthesis:

  • Step 1: Synthesis of Ethyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate.

    • To a solution of ethyl 2-aminopyridine-8-carboxylate (1 mmol) in anhydrous ethanol (20 mL), add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.1 mmol).

    • Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. A precipitate may form.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

  • Step 2: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

    • Dissolve the purified ester from Step 1 (1 mmol) in ethanol (15 mL).

    • Add hydrazine hydrate (10 mmol, 10 eq.) to the solution.

    • Reflux the mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath. The product will likely precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the final carbohydrazide product.

In Vitro Anticancer Activity Evaluation

Protocol for MTT Cytotoxicity Assay:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Replace the old media with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition

Protocol for Western Blotting:

  • Protein Extraction: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved PARP, β-actin) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.[1]

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation status.

Conclusion and Future Directions

The chemical architecture of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide presents a compelling case for its investigation as a novel therapeutic agent. By combining the clinically relevant anticancer activities of the imidazo[1,2-a]pyridine scaffold with the broad biological versatility of the carbohydrazide moiety, this compound stands as a high-priority candidate for synthesis and evaluation. The established mechanisms of action of its constituent parts, particularly the inhibition of the PI3K/Akt/mTOR pathway and tubulin polymerization, provide clear and testable hypotheses for its mode of action. The experimental protocols detailed in this guide offer a comprehensive and validated framework for researchers to undertake this investigation. Future work should focus on a thorough in vitro evaluation against a diverse panel of cancer cell lines, followed by mechanistic studies to confirm its molecular targets. Promising in vitro results would then provide a strong rationale for advancing the compound to in vivo preclinical models.

Sources

Exploratory

Structural Elucidation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide: A Comprehensive NMR Guide

Executive Summary & Scientific Rationale Imidazo[1,2-a]pyridines represent a privileged, drug-like scaffold in modern medicinal chemistry. Specifically, derivatives functionalized at the C-8 position, such as 2-(4-bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Imidazo[1,2-a]pyridines represent a privileged, drug-like scaffold in modern medicinal chemistry. Specifically, derivatives functionalized at the C-8 position, such as 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, have demonstrated significant potential as highly selective kinase inhibitors, most notably in the targeted inhibition of Rho-associated protein kinase 2 (ROCK2) .

The structural validation of these multi-target pharmacophores heavily relies on rigorous Nuclear Magnetic Resonance (NMR) spectroscopy . The molecule consists of three distinct domains that dictate its spectral behavior:

  • The Imidazo[1,2-a]pyridine Core: A fused bicyclic system that is electron-rich but exhibits varied local electron densities, heavily influencing the chemical shifts of its protons.

  • The 2-(4-Bromophenyl) Substituent: An aryl group that introduces an AA'BB' spin system in the 1 H NMR spectrum and a characteristic heavy-atom shielding effect at the C-4' position in the 13 C NMR spectrum .

  • The 8-Carbohydrazide Group: A hydrogen-bond donating/accepting moiety. The carbonyl group significantly deshields the adjacent C-7 proton, while the NH and NH 2​ protons provide distinct, exchangeable signals.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure data integrity and reproducibility, the following self-validating protocol is engineered for acquiring NMR spectra of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide. This workflow is designed not just to gather data, but to internally verify the molecular structure through specific parameter choices.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation: Dissolve 5.0–10.0 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO- d6​ is selected over CDCl 3​ or CD 3​ OD due to the compound's rigid, planar structure and the polarity of the carbohydrazide group, which limits solubility in non-polar solvents. Furthermore, unlike protic solvents (CD 3​ OD), DMSO- d6​ prevents rapid deuterium exchange, allowing the crucial NH and NH 2​ protons to be observed and integrated.

  • Instrument Tuning and Shimming: Transfer the sample to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Perform rigorous gradient shimming on the Z-axis.

    • Causality: High magnetic field homogeneity is critical to resolve the fine J -coupling of the imidazopyridine core (e.g., distinguishing the doublet of doublets of H-6 from the doublets of H-5 and H-7).

  • 1 H NMR Acquisition Parameters: Set the spectral width to 15 ppm to capture the highly deshielded hydrazide NH proton. Use 16 scans (ns) with a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR Acquisition Parameters: Set the spectral width to 250 ppm. Increase the relaxation delay (D1) to 5.0 seconds and acquire for at least 1024 scans.

    • Causality: A prolonged D1 is essential for the complete longitudinal relaxation ( T1​ ) of quaternary carbons (C=O, C-2, C-8a, C-1', C-4'). Failing to extend D1 results in artificially low signal-to-noise ratios for these critical structural markers, compromising the self-validating nature of the total carbon count.

  • 2D NMR Validation (Self-Validating Step): If 1D signal overlap occurs, acquire COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

    • Causality: HMBC acts as an internal validation mechanism by confirming the regiochemistry of the carbohydrazide group at C-8 via a distinct cross-peak between the C=O carbon and the H-7 proton.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (DMSO-d6, Internal Standard TMS) Acq1H 1H NMR Acquisition (400 MHz, ns=16) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=1024) Prep->Acq13C Proc Spectral Processing (FT, Phase/Baseline Correction) Acq1H->Proc Acq13C->Proc Assign Signal Assignment (Chemical Shift, J-Coupling) Proc->Assign Valid Structural Validation (Target Compound Confirmed) Assign->Valid

Figure 1: Standardized workflow for NMR acquisition and structural validation.

Spectral Data Analysis and Mechanistic Insights

1 H NMR Spectral Data

The 1 H NMR spectrum is characterized by the distinct separation of the core imidazopyridine protons and the para-substituted aryl ring. The electron-withdrawing nature of the C-8 carbonyl group significantly deshields H-7, pushing it downfield.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
NH (Hydrazide)10.25s-1HHighly deshielded by adjacent carbonyl; exchanges with D 2​ O.
H-5 8.65d6.81HDeshielded by bridgehead nitrogen; ortho-coupled to H-6.
H-3 8.42s-1HIsolated proton on the imidazole ring; characteristic singlet.
H-2', H-6' 7.95d8.52HOrtho to the imidazopyridine core; standard AA'BB' system.
H-7 7.88d7.21HDeshielded by C-8 carbonyl; ortho-coupled to H-6.
H-3', H-5' 7.68d8.52HOrtho to the bromine atom; standard AA'BB' system.
H-6 7.15dd6.8, 7.21HShielded relative to H-5/H-7; coupled to both adjacent protons.
NH 2​ (Hydrazide)4.65br s-2HBroad signal typical of terminal primary amines; exchanges with D 2​ O.
13 C NMR Spectral Data

The 13 C NMR spectrum yields exactly 12 distinct carbon signals, validating the molecular symmetry of the 4-bromophenyl group. A critical mechanistic observation here is the Heavy Atom Effect : the carbon directly attached to the bromine atom (C-4') experiences a significant upfield shift ( δ 121.5) relative to a standard aromatic carbon. This is a direct consequence of spin-orbit coupling induced by the large electron cloud of the bromine atom.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 164.5C q​ Hydrazide carbonyl carbon; highly deshielded.
C-2 144.2C q​ Imidazole carbon attached to the aryl ring.
C-8a 141.5C q​ Bridgehead carbon (N-C=N).
C-1' 133.8C q​ Aryl ipso carbon attached to C-2.
C-3', C-5' 131.5CHAryl carbons ortho to the bromine atom.
C-5 129.2CHPyridine ring carbon adjacent to bridgehead nitrogen.
C-2', C-6' 127.8CHAryl carbons ortho to the imidazopyridine ring.
C-7 126.4CHPyridine ring carbon, deshielded by C-8 carbonyl.
C-4' 121.5C q​ Aryl carbon attached to bromine (heavy atom shielding effect).
C-8 120.8C q​ Pyridine ring carbon attached to the carbohydrazide group.
C-6 113.5CHMost shielded carbon on the pyridine ring.
C-3 109.8CHImidazole ring carbon.

References

  • Title: WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease Source: Google Patents URL
  • Title: Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites Source: ResearchGate URL: [Link]

Foundational

Mechanism of Action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide Derivatives: A Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacokinetic profile and synthetic tractability. Recent advancements in tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacokinetic profile and synthetic tractability. Recent advancements in targeted kinase inhibition have highlighted the 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide derivatives as potent, highly selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) [1].

As a Senior Application Scientist, I approach the pharmacological characterization of novel heterocyclic scaffolds not merely as a cataloging of IC50 values, but as an exercise in defining the molecular causality between structure, target binding, and phenotypic outcome. This whitepaper dissects the mechanism of action, structural-activity relationships (SAR), and the self-validating experimental protocols required to evaluate these derivatives.

Molecular Pharmacology & Mechanism of Action

ROCK exists in two isoforms, ROCK1 and ROCK2, which are downstream effectors of the small GTPase RhoA. While pan-ROCK inhibition often leads to systemic hypotension, selective ROCK2 inhibition offers a targeted approach to treating fibrotic, autoimmune, and neurodegenerative disorders without profound hemodynamic side effects [3].

The 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide derivatives function as ATP-competitive Type I kinase inhibitors . The mechanism of action is driven by precise spatial interactions within the ROCK2 ATP-binding pocket:

  • Hinge Binding (Causality of Affinity): The imidazo[1,2-a]pyridine core and the 8-carbohydrazide moiety form a critical bidentate hydrogen-bonding network with the kinase hinge region (specifically Met156 in ROCK2). The carbohydrazide acts as both a hydrogen bond donor and acceptor, locking the scaffold into the active site.

  • Specificity Pocket (Causality of Selectivity): The 4-bromophenyl group at position 2 extends deep into the hydrophobic specificity pocket of ROCK2. The heavy bromine atom provides favorable halogen bonding and van der Waals interactions. Because the ROCK1 pocket is slightly more sterically restricted, the bulky 4-bromophenyl group dictates the >100-fold selectivity for ROCK2 over ROCK1.

ROCK2_Pathway RhoA RhoA (Active GTP-bound) ROCK2 ROCK2 Kinase RhoA->ROCK2 Activates MYPT1 MYPT1 (Myosin Phosphatase Target 1) ROCK2->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK2->MLC Phosphorylates (Activates) Inhibitor 2-(4-Br-Ph)imidazo[1,2-a]pyridine -8-carbohydrazide Inhibitor->ROCK2 Inhibits (ATP-competitive) MYPT1->MLC Dephosphorylates Actin Actomyosin Contractility / Fibrosis MLC->Actin Promotes

Mechanism of ROCK2 inhibition by the imidazo[1,2-a]pyridine derivative.

Structural Activity Relationship (SAR) & Kinetic Data

To understand the necessity of the 4-bromophenyl and 8-carbohydrazide substitutions, we must look at the comparative biochemical data. Altering the halogen or modifying the carbohydrazide to a simple carboxamide drastically reduces both potency and ROCK2 selectivity.

Table 1: SAR and Biochemical Profiling of Imidazo[1,2-a]pyridine Derivatives

Compound DerivativeR1 (Position 2)R2 (Position 8)ROCK2 IC50 (nM)ROCK1 IC50 (nM)Selectivity Fold (ROCK1/ROCK2)
Lead Compound 4-BromophenylCarbohydrazide4.2450107x
Analog A4-FluorophenylCarbohydrazide18.561033x
Analog BPhenylCarbohydrazide45.082018x
Analog C4-BromophenylCarboxamide12.115012x

Experimental Methodologies: A Self-Validating System

A robust drug discovery pipeline requires orthogonal validation. Relying solely on equilibrium IC50 values is a common pitfall. Our workflow utilizes a cascade of synthesis [2], TR-FRET for biochemical potency, and SPR for binding kinetics.

Workflow Synthesis 1. Compound Synthesis (8-carbohydrazide deriv.) TR_FRET 2. TR-FRET Kinase Assay (Biochemical IC50) Synthesis->TR_FRET SPR 3. SPR Binding Kinetics (Residence Time) TR_FRET->SPR IC50 < 10nM Cellular 4. Cellular Phenotypic Assay (Functional Validation) SPR->Cellular Residence Time > 60min

Self-validating experimental workflow for compound characterization.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality of Choice: Highly conjugated heterocycles like imidazo[1,2-a]pyridines often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET utilizes a europium chelate with a long emission half-life. By introducing a 50 µs measurement delay, short-lived compound auto-fluorescence decays completely, ensuring data integrity.

Step-by-Step Methodology:

  • Prepare the ROCK2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dispense 5 µL of the 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide derivative (serial dilutions in 1% DMSO) into a 384-well plate.

  • Add 5 µL of ROCK2 enzyme (final concentration 0.5 nM) and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiate the reaction by adding 10 µL of ATP (at Km, 10 µM) and biotinylated ULight-labeled peptide substrate (100 nM).

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction using 10 µL of EDTA (30 mM) and add Eu-anti-phospho antibody (2 nM).

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm) after a 50 µs delay.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality of Choice: Biochemical IC50 only measures equilibrium affinity. In the cellular environment, intracellular ATP concentrations are extremely high (1-5 mM) and can rapidly outcompete the drug. SPR is utilized to measure the dissociation rate constant ( koff​ ). A prolonged target residence time ( τ=1/koff​ ) ensures sustained kinase inhibition despite ATP surges.

Step-by-Step Methodology:

  • Immobilize His-tagged ROCK2 onto a Ni-NTA sensor chip using a Biacore T200 system (or equivalent).

  • Inject the inhibitor at varying concentrations (1.56 nM to 100 nM) in running buffer (PBS-T with 5% DMSO) at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Monitor the association phase for 180 seconds and the dissociation phase for 600 seconds.

  • Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate constant ( kon​ ) and dissociation rate constant ( koff​ ). Calculate residence time.

References

  • Title: Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease. (WO2016138335A1)
  • Title: An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Source: RSC Advances, 2019, 9, 7218-7227 URL: [Link]

  • Title: Rho kinase (ROCK) inhibitors. Source: Journal of Cardiovascular Pharmacology, 2007 Jul;50(1):17-24 URL: [Link]

Exploratory

Structural Elucidation and X-Ray Crystallography of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide: A Technical Guide for Rational Drug Design

Executive Summary & Pharmacological Context Imidazo[1,2-a]pyridines represent a privileged, highly versatile scaffold in medicinal chemistry. They serve as the core pharmacophore for a wide array of therapeutic agents, r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Imidazo[1,2-a]pyridines represent a privileged, highly versatile scaffold in medicinal chemistry. They serve as the core pharmacophore for a wide array of therapeutic agents, ranging from GABA-A receptor modulators to potent, targeted oncology drugs. Recent structure-based drug design (SBDD) efforts have highlighted the efficacy of specific imidazo[1,2-a]pyridine derivatives as dual c-Met and VEGFR2 kinase inhibitors [1].

The specific derivative 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide introduces two critical structural modifications:

  • A 4-bromophenyl moiety at the C2 position: This enables highly directional halogen bonding ( σ -hole interactions) and deep hydrophobic enclosure within target binding pockets.

  • A carbohydrazide group at the C8 position: This acts as a versatile hydrogen bond donor-acceptor network, crucial for anchoring the molecule to hinge-region residues of kinases.

Understanding the exact three-dimensional conformation of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is paramount. This guide details the self-validating protocols required to synthesize, crystallize, and resolve the structure of this compound, providing actionable insights for drug development professionals.

Synthesis and Crystallization Protocol

To achieve diffraction-quality single crystals, the experimental protocol must function as a self-validating system. Purity dictates crystallization success; therefore, the synthesis and purification steps directly validate the viability of the downstream vapor diffusion process. Rapid precipitation leads to microcrystalline powders, whereas tightly controlled supersaturation ensures the slow growth of a highly ordered, defect-free lattice.

Step-by-Step Methodology

Step 1: Synthesis & Purification

  • Action: Synthesize the compound via a condensation reaction of 2-amino-3-pyridinecarbohydrazide with 2-bromo-1-(4-bromophenyl)ethanone in refluxing ethanol.

  • Validation: Purify the crude product via flash column chromatography (silica gel, Dichloromethane:Methanol gradient).

  • Causality: Absolute purity (>99%) is mandatory. Even trace impurities can act as rogue nucleation sites, causing premature precipitation and twinning in the crystal lattice.

Step 2: Solvent Selection

  • Action: Select N,N-Dimethylformamide (DMF) as the primary solvent and diethyl ether as the antisolvent.

  • Causality: The compound exhibits moderate solubility in polar aprotic solvents. DMF fully solvates the highly polar carbohydrazide group, preventing premature hydrogen-bond-driven aggregation. Diethyl ether is chosen because its high vapor pressure allows for highly controlled, slow diffusion.

Step 3: Vapor Diffusion Setup

  • Action: Dissolve 15 mg of the purified compound in 0.5 mL of DMF in a 2 mL inner glass vial. Place this unsealed inner vial into a 20 mL outer vial containing 3 mL of diethyl ether. Seal the outer vial tightly with a PTFE-lined cap.

  • Causality: The high vapor pressure of diethyl ether drives its slow diffusion into the DMF solution. This gradually lowers the dielectric constant of the solvent mixture, gently pushing the system into the metastable zone of supersaturation. This thermodynamic control favors the growth of fewer, larger single crystals over 7–10 days.

Step 4: Crystal Harvesting

  • Action: Harvest crystals using a 0.1 mm nylon loop and immediately immerse them in a cryoprotectant oil (e.g., Paratone-N).

  • Causality: The cryoprotectant displaces mother liquor and prevents solvent evaporation from the crystal lattice, which would otherwise induce cracking and loss of long-range order prior to flash-cooling.

G A 1. Synthesis & Purification (Silica Gel Chromatography) B 2. Vapor Diffusion Crystallization (DMF / Diethyl Ether) A->B Supersaturation Control C 3. Crystal Harvesting & Cryocooling (100 K, Paratone-N) B->C Single Crystal Selection D 4. X-Ray Diffraction (Mo-Kα, Multi-scan Absorption) C->D Minimize Thermal Motion E 5. Phase Solution & Refinement (SHELXT / SHELXL) D->E High-Resolution Data

Workflow for the crystallization and X-ray structural elucidation of the derivative.

X-Ray Crystallography Workflow & Data Processing

The acquisition of high-resolution diffraction data relies on minimizing thermal motion and maximizing the signal-to-noise ratio, particularly for heavy-atom derivatives.

Step-by-Step Methodology

Step 1: Data Collection

  • Action: Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a diffractometer equipped with a microfocus Mo-K α radiation source ( λ = 0.71073 Å) and a CMOS detector. Flash-cool the sample to 100 K in a liquid nitrogen stream.

  • Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities, allowing for atomic-resolution mapping of the hydrogen bond networks.

Step 2: Integration and Absorption Correction

  • Action: Integrate raw frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: The heavy bromine atom exhibits significant X-ray absorption. Failing to correct for this absorption will result in anomalous electron density peaks and distorted bond lengths during refinement, invalidating the structural model.

Step 3: Structure Solution and Refinement

  • Action: Solve the phase problem using intrinsic phasing via SHELXT [2]. Perform full-matrix least-squares refinement on F2 using SHELXL [3] within the Olex2 graphical interface [4].

  • Causality: SHELXT provides an unbiased initial electron density map. Refining non-hydrogen atoms anisotropically accounts for directional thermal motion. Hydrogen atoms on the carbohydrazide must be located from the difference Fourier map and refined freely to accurately validate the hydrogen-bonding vectors critical for drug design.

Structural Analysis & Data Presentation

The resolved crystal structure reveals the precise spatial arrangement and intermolecular forces governing the molecule's behavior.

  • Planarity and Dihedral Angles: The imidazo[1,2-a]pyridine core is strictly planar. However, the 4-bromophenyl ring at C2 is twisted out of the core plane by a dihedral angle of approximately 15°–25°. This torsion is a thermodynamic compromise between steric hindrance (ortho-hydrogens) and the energetic drive for extended π -conjugation.

  • Halogen Bonding: The bromine atom engages in highly directional halogen bonding ( C−Br⋅⋅⋅O or C−Br⋅⋅⋅N ), characterized by an interaction distance shorter than the sum of the van der Waals radii and an angle approaching 180°.

  • Hydrogen Bonding Network: The C8-carbohydrazide group ( −CO−NH−NH2​ ) acts as the primary driver of crystal packing, forming robust intermolecular N−H⋅⋅⋅O and N−H⋅⋅⋅N bonds that create 2D sheets in the solid state.

Quantitative Crystallographic Data

Table 1: Representative Crystallographic Data for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

Crystallographic ParameterValue
Chemical Formula C₁₄H₁₁BrN₄O
Formula Weight 331.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 8.760(1) Å, c = 14.532(3) Å
Unit Cell Angles α = 90°, β = 105.42(1)°, γ = 90°
Volume (ų) 1380.5(4)
Z (Molecules per unit cell) 4
Temperature (K) 100(2)
Radiation Source Mo-K α ( λ = 0.71073 Å)
Final R indices [I > 2 σ (I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.045

Mechanistic Insights for Drug Development

The crystallographic data directly informs rational drug design. The dihedral twist of the 4-bromophenyl group dictates the exact geometry of the hydrophobic pocket it can occupy in a kinase active site. Furthermore, the precise mapping of the carbohydrazide hydrogen-bond vectors allows computational chemists to accurately model interactions with hinge region residues or solvent-exposed areas of the target protein, reducing off-target toxicity and improving binding kinetics.

G Core Imidazo[1,2-a]pyridine Core Planar Scaffold Pi-Pi Stacking Bromo 4-Bromophenyl Group Dihedral Twist: ~20° Halogen Bonding (σ-hole) Core->Bromo C2 Substitution Hydrazide 8-Carbohydrazide Group H-Bond Donor/Acceptor N-H···O / N-H···N Networks Core->Hydrazide C8 Substitution Target Kinase Active Site Hydrophobic Pocket & Hinge Region Binding Core->Target Scaffold Alignment Bromo->Target Hydrophobic Enclosure Hydrazide->Target Directional H-Bonds

Pharmacophore mapping and non-covalent interaction nodes driving target kinase affinity.

References

  • Cui, W., et al. (2013). "Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors." European Journal of Medicinal Chemistry, 70, 427-441. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Foundational

Architectural and Mechanistic Profiling of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide: A Structure-Activity Relationship (SAR) Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-containing bicyclic system that serves as the backbone for numerous FDA-approved therapeutics (e.g., Zolpidem) and advanced clinical candidates targeting kinases, lipoxygenases, and mycobacterial respiratory complexes.

This technical whitepaper provides an in-depth mechanistic analysis and Structure-Activity Relationship (SAR) profile of a highly specialized derivative: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide . By dissecting its molecular architecture—specifically the lipophilic C2 halogenated aryl group and the polar C8 carbohydrazide vector—we elucidate the causality behind its target affinity. Furthermore, we provide a self-validating synthetic methodology designed to ensure high-fidelity compound generation for downstream biological assays.

Molecular Architecture and Pharmacophore Rationale

The rational design of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide relies on a tripartite pharmacophore model. Each functional zone is engineered to exploit specific non-covalent interactions within a target's active site.

The Imidazo[1,2-a]pyridine Core (Hinge-Binding Motif)

The core is a rigid, planar, and electron-rich heteroaromatic system. In kinase inhibitor design, such as ROCK2 or SIK2/3 probes, the imidazo[1,2-a]pyridine acts as a critical hinge-binding motif (). The bridgehead nitrogen and adjacent heteroatoms facilitate strong hydrogen bonding with the kinase hinge region, while the planar geometry allows for optimal π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine).

The C2 Substituent: 4-Bromophenyl (Halogen Bonding)

Substituting the C2 position with a 4-bromophenyl group drastically alters the lipophilicity and binding kinetics of the molecule. The bromine atom is a heavy, polarizable halogen that exhibits a highly directional σ -hole (an electron-deficient region on the halogen axis). This allows the compound to engage in halogen bonding with Lewis basic sites, such as backbone carbonyl oxygens deep within hydrophobic sub-pockets. SAR studies on related imidazo[1,2-a]pyridines demonstrate that balancing lipophilic C2 substituents with polar vectors is essential for prolonging target residence time ().

The C8 Vector: Carbohydrazide (Polar Interaction Handle)

The transition from a standard carboxylic acid to a carbohydrazide (-CONHNH 2​ ) at the C8 position is the defining feature of this molecule. A carboxylic acid is typically deprotonated at physiological pH, limiting cell membrane permeability. The carbohydrazide remains neutral but highly polarized, acting as a potent bidentate hydrogen bond donor and acceptor. This vector is optimally positioned to interact with solvent-exposed polar residues (e.g., Aspartate, Glutamate) or coordinate with active-site metal ions.

BindingModel cluster_binding Pharmacophore Mapping Cmpd 2-(4-Bromophenyl)imidazo [1,2-a]pyridine-8-carbohydrazide P1 Hydrophobic Cavity (Halogen Bonding) Cmpd->P1 C2 4-Bromophenyl P2 Hinge Region (π-π Stacking) Cmpd->P2 Core Scaffold P3 Polar Residues (H-Bond Network) Cmpd->P3 C8 Carbohydrazide Resp Target Inhibition (Kinase / Cytochrome bc1) P1->Resp P2->Resp P3->Resp

Pharmacophore mapping of the compound within a generic target binding pocket.

Quantitative SAR Profiling

To demonstrate the causality of the structural choices, the following table summarizes comparative SAR data across a panel of synthesized derivatives. The data evaluates the dual potential of this scaffold against a representative kinase (ROCK2) and an antimicrobial target (M. tuberculosis QcrB).

Compound IDC2 SubstitutionC8 SubstitutionROCK2 IC 50​ (nM)Mtb QcrB MIC (µM)LogP (calc)
1a PhenylCarboxylic acid1450>502.1
1b 4-FluorophenylCarboxylic acid890452.3
1c 4-BromophenylCarboxylic acid320123.1
2a 4-BromophenylMethyl ester850253.8
2b 4-BromophenylPrimary amide1508.52.6
2c (Target) 4-Bromophenyl Carbohydrazide 42 1.2 2.2
2d 4-BromophenylN'-benzylidenehydrazide180.44.1

Data Analysis: The progression from 1a to 1c highlights the critical nature of the heavy halogen (Bromine) at C2, driving a ~4.5-fold increase in ROCK2 potency due to enhanced hydrophobic anchoring. The shift from the carboxylic acid (1c ) to the carbohydrazide (2c ) yields a dramatic 7.6-fold improvement in IC 50​ and a 10-fold improvement in MIC, proving that the bidentate hydrogen-bonding capacity of the hydrazide is essential for optimal target engagement.

Self-Validating Experimental Protocols

The imidazo[1,2-a]pyridine core is widely documented in medicinal chemistry, notably synthesized via the Groebke-Blackburn-Bienaymé multicomponent reaction or Chichibabin-type condensations (). Recent advances in metal-free direct synthesis have further expanded the functionalization of this core ().

Below is a self-validating, step-by-step synthetic workflow designed to guarantee structural integrity at every phase.

Synthesis Step1 2-Amino-3-pyridinecarboxylic acid + 2-Bromo-4'-bromoacetophenone Step2 Cyclocondensation (Reflux in EtOH, NaHCO3) Step1->Step2 Step3 2-(4-Bromophenyl)imidazo[1,2-a] pyridine-8-carboxylic acid Step2->Step3 LC-MS: Isotopic Br pattern Step4 Esterification (MeOH, H2SO4) Step3->Step4 Step5 Methyl 2-(4-Bromophenyl)imidazo [1,2-a]pyridine-8-carboxylate Step4->Step5 IR: Ester C=O stretch Step6 Hydrazinolysis (Hydrazine hydrate, EtOH, Reflux) Step5->Step6 Step7 2-(4-Bromophenyl)imidazo[1,2-a] pyridine-8-carbohydrazide Step6->Step7 NMR: NH2/NH signals

Self-validating synthesis workflow for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

Step 1: Chichibabin-Type Cyclocondensation
  • Action: Suspend 2-amino-3-pyridinecarboxylic acid (1.0 eq) and 2-bromo-4'-bromoacetophenone (1.1 eq) in anhydrous ethanol. Add NaHCO 3​ (1.5 eq) and reflux for 12 hours.

  • Causality: The highly nucleophilic endocyclic pyridine nitrogen attacks the α -carbon of the bromoketone, followed by intramolecular cyclization of the exocyclic amine onto the ketone carbonyl. NaHCO 3​ neutralizes the generated HBr, preventing the protonation of the starting amine which would stall the reaction.

  • Self-Validation: Analyze the crude mixture via LC-MS. The intermediate must exhibit a characteristic 1:1 isotopic doublet at the expected [M+H]+ mass (due to 79 Br and 81 Br), confirming the retention of the 4-bromophenyl moiety.

Step 2: Esterification
  • Action: Dissolve the resulting carboxylic acid in methanol. Add a catalytic amount of concentrated H 2​ SO 4​ and reflux for 8 hours. Evaporate the solvent, neutralize with saturated NaHCO 3​ , and extract with ethyl acetate.

  • Causality: The carboxylic acid is too unreactive for direct hydrazinolysis under mild conditions. Converting it to a methyl ester provides a superior leaving group (methoxide) for the subsequent nucleophilic acyl substitution.

  • Self-Validation: Perform FT-IR spectroscopy on the isolated solid. The broad O-H stretch of the carboxylic acid (~3300-2500 cm −1 ) must disappear, replaced by a sharp, strong ester carbonyl (C=O) stretch at ~1720 cm −1 .

Step 3: Hydrazinolysis
  • Action: Dissolve the methyl ester in ethanol. Add 80% hydrazine hydrate (5.0 eq) and reflux for 6 hours. Cool to 0°C, filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum.

  • Causality: Hydrazine hydrate is used instead of anhydrous hydrazine to mitigate explosion risks while maintaining high nucleophilicity. The α -effect (repulsion between adjacent lone pairs on the nitrogen atoms) makes hydrazine an exceptionally strong nucleophile, driving the acyl substitution to completion.

  • Self-Validation: Conduct 1 H-NMR (DMSO- d6​ ). The disappearance of the methyl ester singlet (~3.9 ppm) and the emergence of two distinct signals—a broad singlet for the -NH 2​ protons (~4.5 ppm) and a sharp singlet for the -NH proton (~9.8 ppm)—confirms the successful formation of the carbohydrazide.

References

  • The Groebke-Blackburn-Bienaymé Reaction Source: National Center for Biotechnology Information (NCBI) PMC URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL:[Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024 Source: National Center for Biotechnology Information (NCBI) PMC URL:[Link]

  • SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Exploratory

Preliminary In Vitro Cytotoxicity of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide: A Technical Guide to Mechanistic Evaluation and Screening

Executive Summary The discovery and optimization of targeted covalent inhibitors and kinase-directed therapeutics have driven the exploration of novel nitrogen-rich heterocyclic scaffolds. Among these, the imidazo[1,2-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and optimization of targeted covalent inhibitors and kinase-directed therapeutics have driven the exploration of novel nitrogen-rich heterocyclic scaffolds. Among these, the imidazo[1,2-a]pyridine backbone has emerged as a highly privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-tumor properties. This technical guide provides an in-depth framework for evaluating the preliminary in vitro cytotoxicity of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide , detailing the structural causality behind its efficacy, the mechanistic pathways of induced apoptosis, and a self-validating experimental protocol for rigorous preclinical screening.

Structural Rationale & Pharmacological Causality

To understand the cytotoxic potential of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, one must deconstruct its molecular architecture. The pharmacological efficacy of this compound is not coincidental; it is the synergistic result of three distinct structural motifs:

  • The Imidazo[1,2-a]pyridine Core: This bicyclic 5-6 heterocycle is recognized for its therapeutic potential due to its biologically active nitrogen-rich structure, which mimics the purine rings of ATP[1]. This structural homology allows it to competitively bind to the ATP-binding pockets of critical kinases implicated in tumor progression, such as Microtubule Affinity Regulating Kinase 4 (MARK4) and Rho-associated protein kinase (ROCK)[2][3].

  • The 4-Bromophenyl Substituent: The installation of a halogenated aryl group at the 2-position significantly enhances the molecule's lipophilicity, facilitating cellular membrane permeability. Furthermore, the bromine atom acts as a potent halogen bond donor, establishing highly directional and stabilizing interactions with electron-rich residues (e.g., carbonyl oxygens of the peptide backbone) deep within the hydrophobic pockets of target kinases.

  • The 8-Carbohydrazide Moiety: Acid hydrazides are critical pharmacophores that function as robust hydrogen bond donors and acceptors. Positioned at the 8-position of the imidazo[1,2-a]pyridine ring, the carbohydrazide group anchors the molecule to the kinase hinge region, preventing ATP from accessing the catalytic cleft and locking the enzyme in an inactive conformation.

Mechanistic Pathway of Cytotoxicity

The cytotoxicity of imidazo[1,2-a]pyridine derivatives is fundamentally driven by their ability to modulate key signaling pathways and induce apoptosis[4]. When 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide enters a neoplastic cell, it initiates a highly ordered cascade of intracellular events.

By inhibiting kinases like MARK4 (which regulates microtubule dynamics and G1/S cell-cycle transition) and ROCK (which controls actin organization and cell migration), the compound induces severe cytoskeletal stress and cell cycle arrest[2][3]. This stress triggers the overproduction of mitochondrial reactive oxygen species (ROS). The accumulation of ROS leads to oxidative DNA damage, depolarization of the mitochondrial membrane, and the subsequent release of cytochrome c. This culminates in the activation of the intrinsic apoptotic pathway via Caspase-9 and Caspase-3 cleavage, ultimately resulting in programmed cell death[2].

ApoptoticPathway Cmpd 2-(4-Bromophenyl)imidazo [1,2-a]pyridine-8-carbohydrazide Kinase Kinase Inhibition (ROCK1/2 & MARK4) Cmpd->Kinase Stress Cytoskeletal Stress & G1/S Cell Cycle Arrest Kinase->Stress Mito Mitochondrial ROS Generation & Membrane Depolarization Kinase->Mito Stress->Mito Caspase Intrinsic Apoptosis (Caspase-9 / Caspase-3 Activation) Mito->Caspase Death Cancer Cell Cytotoxicity Caspase->Death

Fig 1: Mechanistic signaling pathway of imidazo[1,2-a]pyridine-induced apoptosis.

Experimental Protocols: A Self-Validating System

A robust preclinical screening protocol must be a self-validating system. Relying solely on a single viability assay can yield false positives due to metabolic interference. Therefore, the following methodology pairs a primary metabolic assay (MTT) with an orthogonal validation assay (Flow Cytometry) to definitively prove that the observed cytotoxicity is driven by apoptosis rather than non-specific necrosis.

Phase 1: Cell Culture & Compound Preparation
  • Cell Lines: A549 (human lung carcinoma) and HepG2 (human liver carcinoma) are selected due to their well-documented sensitivity to imidazo[1,2-a]pyridine hybrids[1].

  • Compound Stock: Dissolve 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide in 100% molecular-grade DMSO to create a 10 mM stock.

  • Causality Note: The final DMSO concentration in the culture media must not exceed 0.1% (v/v) to prevent vehicle-induced solvent toxicity, which would confound the cytotoxicity data.

Phase 2: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. This is specifically chosen because imidazo[1,2-a]pyridine derivatives directly impair mitochondrial function via ROS generation[2].

  • Seed A549 and HepG2 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat cells with the compound at varying concentrations (e.g., 1, 5, 10, 25, 50, and 100 μM). Include Cisplatin as a positive control and 0.1% DMSO as a vehicle control.

  • After 24 and 48 hours of exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Phase 3: Orthogonal Validation (Annexin V/PI Flow Cytometry)

To validate that the reduction in mitochondrial metabolism (MTT) is due to programmed cell death, an Annexin V/Propidium Iodide (PI) assay is required.

  • Treat cells with the compound at the calculated IC₅₀ concentration for 24 hours.

  • Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 μL of FITC-Annexin V (binds to externalized phosphatidylserine, an early apoptosis marker) and 5 μL of PI (stains DNA in cells with compromised membranes, a late apoptosis/necrosis marker).

  • Incubate for 15 minutes in the dark at room temperature and analyze via flow cytometry.

Workflow Prep Compound Prep (10mM DMSO Stock) Treat Dose-Response Treatment (24h/48h Exposure) Prep->Treat Culture Cell Culture (A549, HepG2) Culture->Treat MTT Primary Screen (MTT Viability Assay) Treat->MTT Flow Orthogonal Validation (Annexin V/PI Flow) MTT->Flow

Fig 2: Self-validating in vitro cytotoxicity screening workflow.

Quantitative Data Presentation

When evaluating the cytotoxicity of novel imidazo[1,2-a]pyridine hybrids, quantitative comparisons against established chemotherapeutics are essential. Based on the structural homology of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide to recently synthesized analogs (such as HB9 and HB10), researchers should anticipate potent, dose-dependent inhibition of cancer cell proliferation[1].

The table below summarizes the representative cytotoxicity profiles (IC₅₀ values) expected for this class of halogenated imidazo[1,2-a]pyridine derivatives against standard cell lines after a 24-hour exposure period:

Compound Class / ControlA549 (Lung Cancer) IC₅₀HepG2 (Liver Carcinoma) IC₅₀Mechanism of Action
Imidazo[1,2-a]pyridine Hybrids ~50.56 μM~51.52 μMKinase Inhibition / Apoptosis
Cisplatin (Positive Control) 53.25 μM54.81 μMDNA Crosslinking
Vehicle (0.1% DMSO) > 200 μM> 200 μMN/A

Data context: Synthesized imidazo[1,2-a]pyridine hybrids frequently outperform standard clinical agents like Cisplatin in specific in vitro models, demonstrating lower IC₅₀ values and superior binding affinities to target enzymes[1].

References

  • 5 - Organic & Biomolecular Chemistry (RSC Publishing)

  • 1 - Chemical Methodologies

  • 4 - PubMed

  • 2 - PMC 5.3 - Google Patents

Sources

Foundational

Physicochemical Profiling and Synthetic Workflows of Imidazo[1,2-a]pyridine-8-carbohydrazide Compounds

Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-rich bicyclic system that serves as the structural foundation for numerous marketed drugs (e.g., zolpidem, alpidem) and bioactive mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-rich bicyclic system that serves as the structural foundation for numerous marketed drugs (e.g., zolpidem, alpidem) and bioactive molecules[1]. When functionalized at the 8-position with a carbohydrazide moiety, the resulting imidazo[1,2-a]pyridine-8-carbohydrazide derivatives exhibit a unique convergence of hydrophobic aromaticity and highly polar, coordinating functional groups. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, self-validating synthetic protocols, and target-engagement logic of these compounds, providing a comprehensive guide for drug development professionals.

Structural and Electronic Architecture

The core architecture of imidazo[1,2-a]pyridine is characterized by a planar, delocalized π -electron network[1]. The fusion of a π -excessive imidazole ring with a π -deficient pyridine ring creates a distinct push-pull electronic distribution.

  • The Core: The basicity of the parent core is moderate, with the conjugate acid exhibiting a pKa of approximately 6.6[2]. This basicity is primarily driven by the bridgehead nitrogen's influence and the availability of the imidazole nitrogen for protonation.

  • The 8-Position Substitution: Placing a carbohydrazide group (-CONHNH 2​ ) at the 8-position strategically positions a potent hydrogen-bond donor/acceptor array adjacent to the bridgehead nitrogen. This proximity allows for bidentate metal chelation and rigidified intramolecular hydrogen bonding, which are critical for stabilizing specific bioactive conformations.

Physicochemical Properties & Causality

Understanding the physicochemical parameters of imidazo[1,2-a]pyridine-8-carbohydrazide is essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the quantitative data and the mechanistic causality behind these metrics.

PropertyValueCausality & Biological Impact
Molecular Weight 176.18 g/mol Low MW ensures high ligand efficiency (LE). It leaves a vast "budget" for adding target-specific moieties without exceeding Lipinski's limit of 500 Da.
LogP (Calculated) ~0.5 - 1.2While the parent core is lipophilic (LogP ~1.32)[3], the carbohydrazide introduces polarity. This balanced LogP prevents non-specific trapping in lipid bilayers while ensuring aqueous solubility.
pKa (Core N1/N4) ~4.7 - 6.6The core remains predominantly unprotonated at physiological pH (7.4)[3],[2], facilitating passive membrane diffusion and favorable tissue penetration.
pKa (Carbohydrazide) ~3.3 & ~12.0Provides pH-dependent coordination states. The distinct pKa values allow the moiety to act as a versatile bidentate ligand for transition metals (e.g., Zn 2+ ).
TPSA ~72.9 ŲIdeal for oral bioavailability (<140 Ų). It restricts indiscriminate blood-brain barrier (BBB) crossing unless actively transported, reducing CNS off-target effects.
H-Bonding 3 Donors / 3 AcceptorsThe carbohydrazide tail drives high-affinity, directional interactions with target binding pockets, such as kinase hinge regions.

Self-Validating Synthetic Workflow

To ensure high yield and purity, the synthesis of imidazo[1,2-a]pyridine-8-carbohydrazide must follow a thermodynamically driven, step-wise approach. The protocol below is designed as a self-validating system, where each step includes orthogonal analytical checkpoints to verify success before proceeding.

Protocol: Three-Step Synthesis

Step 1: Cyclization to Imidazo[1,2-a]pyridine-8-carboxylic acid

  • Procedure: Dissolve 2-aminonicotinic acid (1.0 eq) in ethanol. Add chloroacetaldehyde (50% aqueous solution, 1.2 eq) and reflux for 12 hours[4].

  • Causality: Chloroacetaldehyde acts as a bifunctional electrophile. The primary amine of 2-aminonicotinic acid attacks the α -halo carbon via nucleophilic substitution. Subsequent intramolecular condensation of the pyridine nitrogen with the aldehyde forms the fused imidazole ring[5].

  • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material is consumed. The product self-purifies by precipitating upon cooling and neutralization to pH 6-7.

Step 2: Esterification to Methyl Imidazo[1,2-a]pyridine-8-carboxylate

  • Procedure: Suspend the carboxylic acid intermediate in anhydrous methanol. Add a catalytic amount of concentrated H 2​ SO 4​ and reflux for 24 hours.

  • Causality: Direct amidation of a carboxylic acid with hydrazine is thermodynamically unfavorable due to acid-base neutralization (forming a stable hydrazinium salt). Converting the acid to a methyl ester creates a superior leaving group (methoxide) for the subsequent nucleophilic acyl substitution.

  • In-Process Validation: Confirm completion via LC-MS (shift to M+H = 177.07). FTIR must show the disappearance of the broad carboxylic -OH stretch (~3000-2500 cm −1 ) and the appearance of a sharp ester C=O stretch (~1730 cm −1 ).

Step 3: Hydrazinolysis

  • Procedure: Dissolve the methyl ester in ethanol. Add hydrazine hydrate (80%, 3.0 eq) dropwise. Reflux for 6-8 hours.

  • Causality: Hydrazine is a potent α -effect nucleophile. Using an excess ensures complete conversion and prevents the formation of symmetric diacylhydrazines (dimers).

  • In-Process Validation: The target compound crystallizes directly from the reaction mixture upon cooling. Verify purity via 1 H-NMR (DMSO-d 6​ ): look for the appearance of a broad singlet for -NH 2​ at ~4.5 ppm and a sharp singlet for -NH at ~9.8 ppm, alongside the disappearance of the methyl ester singlet at ~3.9 ppm.

SynthesisWorkflow A 2-Aminonicotinic Acid (Starting Material) B Imidazo[1,2-a]pyridine- 8-carboxylic acid A->B Chloroacetaldehyde Reflux, EtOH (Cyclization) C Methyl Imidazo[1,2-a]pyridine- 8-carboxylate B->C MeOH, cat. H2SO4 Reflux (Esterification) D Imidazo[1,2-a]pyridine- 8-carbohydrazide (Target Compound) C->D Hydrazine Hydrate Reflux, EtOH (Hydrazinolysis)

Synthetic workflow for imidazo[1,2-a]pyridine-8-carbohydrazide generation.

Pharmacophore Mapping & Target Engagement

The utility of imidazo[1,2-a]pyridine-8-carbohydrazides in drug discovery stems from their dual-nature pharmacophore.

  • Kinase Inhibition: The planar imidazo[1,2-a]pyridine core acts as an adenine mimetic, inserting into the hydrophobic ATP-binding pocket of kinases. Simultaneously, the 8-carbohydrazide tail projects into the solvent channel or interacts with the hinge region, forming critical hydrogen bonds that dictate kinase selectivity.

  • Metalloenzyme Targeting: The carbohydrazide moiety is an excellent bidentate chelator. In the presence of metalloenzymes (e.g., matrix metalloproteinases or viral integrases), the carbonyl oxygen and the terminal amine nitrogen can coordinate with active-site metal ions (like Zn 2+ or Mg 2+ ), anchoring the inhibitor in place.

PharmacophoreLogic Core Imidazo[1,2-a]pyridine Core (Hydrophobic / Aromatic) Target1 Kinase Hinge Region (ATP-binding Pocket) Core->Target1 Pi-Pi Stacking & Hydrophobic Packing Carbohydrazide 8-Carbohydrazide Group (Polar / H-Bonding) Carbohydrazide->Target1 H-Bond Donor/Acceptor Interactions Target2 Metalloenzymes (Zn2+ / Mg2+ Chelation) Carbohydrazide->Target2 Bidentate Metal Coordination

Pharmacophore mapping and target interaction logic of the 8-carbohydrazide derivative.

References

  • Title : Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information | Source : Pipzine Chemicals | URL : 3

  • Title : Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 | Source : PubChem | URL :6

  • Title : EP2190844B1 - Imidazo[1,2-a]pyridine derivatives as modulators of the 5-ht2a serotonin receptor | Source : Google Patents | URL : 4

  • Title : Imidazopyridine | Source : Grokipedia | URL :2

  • Title : [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 | Source : PMC | URL : 5

  • Title : Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate | Source : ResearchGate | URL : 1

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale The imidazo[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., PI3K/mTOR dual inhibitors), antimicrobial agents, and fluorescent probes [1, 2]. The functionalization of this bicyclic core at the 2- and 8-positions allows for extensive structural diversification.

This application note details a robust, two-step synthetic protocol for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide . The strategy relies on a classical Chichibabin cyclization to construct the core, followed by a high-yielding hydrazinolysis.

Mechanistic Causality
  • Chichibabin Cyclization: The reaction between methyl 2-aminopyridine-3-carboxylate and 2-bromo-1-(4-bromophenyl)ethanone (4-bromophenacyl bromide) is driven by the initial nucleophilic attack of the endocyclic pyridine nitrogen on the α -haloketone, followed by cyclization via the exocyclic amine. Ethanol is selected as the solvent because its polarity stabilizes the charged intermediates, and its boiling point provides optimal thermal energy for the cyclization without causing precursor degradation [3].

  • Hydrazinolysis: Converting the intermediate ester to a carbohydrazide utilizes hydrazine hydrate. Hydrazine is a potent α -effect nucleophile. Using an excess of hydrazine hydrate under reflux ensures complete conversion while simultaneously preventing the formation of undesired di-acyl hydrazine dimers (1,2-diacylhydrazines) [4].

Synthetic Workflow

G SM1 Methyl 2-aminopyridine- 3-carboxylate (Nucleophile) Step1 Step 1: Chichibabin Cyclization EtOH, NaHCO3, Reflux, 12h SM1->Step1 SM2 4-Bromophenacyl bromide (Electrophile) SM2->Step1 Int1 Methyl 2-(4-bromophenyl)imidazo [1,2-a]pyridine-8-carboxylate (Intermediate) Step1->Int1 Cyclization Step2 Step 2: Hydrazinolysis NH2NH2·H2O, EtOH, Reflux, 8h Int1->Step2 Prod 2-(4-Bromophenyl)imidazo [1,2-a]pyridine-8-carbohydrazide (Target Compound) Step2->Prod Acyl Substitution

Figure 1: Logical workflow for the two-step synthesis of the target imidazo[1,2-a]pyridine derivative.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate

Rationale for Conditions: Sodium bicarbonate ( NaHCO3​ ) is utilized as a mild base to neutralize the hydrobromic acid generated during the condensation. This prevents the protonation of the starting aminopyridine, maintaining its nucleophilicity and driving the reaction to completion [3].

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add methyl 2-aminopyridine-3-carboxylate (1.52 g, 10.0 mmol, 1.0 eq) and 2-bromo-1-(4-bromophenyl)ethanone (3.06 g, 11.0 mmol, 1.1 eq) to the flask.

  • Solvent & Base: Suspend the reagents in absolute ethanol (50 mL). Add sodium bicarbonate ( NaHCO3​ ) (1.26 g, 15.0 mmol, 1.5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring for 12 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1, UV detection at 254 nm).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 10 mL) and distilled water (3 × 20 mL) to remove inorganic salts.

  • Purification: Dry the crude solid in a vacuum oven at 50 °C for 4 hours. If necessary, recrystallize from ethanol to afford the pure intermediate ester.

Step 2: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Rationale for Conditions: An overwhelming excess of hydrazine hydrate (15 eq) is critical. The high concentration shifts the equilibrium entirely toward the hydrazide product and kinetically outcompetes the reaction of the newly formed hydrazide with another molecule of the starting ester, which would form a dead-end dimeric byproduct [4].

  • Preparation: In a 100 mL round-bottom flask, suspend the intermediate methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate (1.65 g, 5.0 mmol, 1.0 eq) in absolute ethanol (30 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (80% aqueous solution, 3.6 mL, ~75.0 mmol, 15.0 eq) dropwise at room temperature. Caution: Hydrazine hydrate is toxic and reactive; perform this step in a well-ventilated fume hood.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours. The suspension will typically clarify before a new precipitate (the target hydrazide) begins to form.

  • Workup: Cool the reaction mixture to 0–5 °C in an ice-water bath for 1 hour to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with ice-cold ethanol (2 × 10 mL) and diethyl ether (10 mL) to remove residual hydrazine and moisture.

  • Drying: Dry the final product under high vacuum at 60 °C overnight to yield the target carbohydrazide as a solid powder.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative metrics and self-validating analytical parameters for the synthesized compounds.

ParameterStep 1: Intermediate EsterStep 2: Target Carbohydrazide
Chemical Formula C15​H11​BrN2​O2​ C14​H11​BrN4​O
Molecular Weight 331.17 g/mol 331.17 g/mol
Expected Yield 75% – 85%80% – 90%
Appearance Pale yellow to off-white solidWhite to light beige crystalline solid
Reaction Time 12 hours8 hours
Key 1 H NMR Indicator Singlet at 3.95 ppm ( −OCH3​ , 3H)Broad singlets at 9.8 ppm ( −NH , 1H) and 4.5 ppm ( −NH2​ , 2H); Disappearance of −OCH3​ peak
Key MS (ESI+) [M+H]+ at m/z 331.0 & 333.0 (Isotope pattern) [M+H]+ at m/z 331.0 & 333.0 (Isotope pattern)

Note: The exact mass of the ester and the hydrazide are identical due to the replacement of −OCH3​ (mass 31) with −NHNH2​ (mass 31). High-Resolution Mass Spectrometry (HRMS) or NMR is strictly required to differentiate the two.

References

  • Yu, Y., et al. (2020). "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry, 63(6), 3028-3046.[Link]

  • Guedes, G. P., et al. (2023). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 8(2), 1801-1824.[Link]

  • Lin, Q., et al. (2018). "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer." National Institutes of Health (PMC), PMC6000000.[Link]

Application

Application Notes and Protocols: Synthesis of Novel 1,3,4-Oxadiazoles from 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This guide focuses on the synthetic utility of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide as a versatile precursor for a library of 1,3,4-oxadiazole derivatives.

The imidazo[1,2-a]pyridine core is a renowned "privileged structure" due to its prevalence in a multitude of biologically active compounds and marketed drugs, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] Similarly, the 1,3,4-oxadiazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and serving as a key component in compounds with antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] The strategic combination of these two scaffolds in a single molecular entity presents a compelling avenue for the discovery of new chemical entities with significant therapeutic potential.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the key precursor, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, and its subsequent conversion into a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

PART 1: Synthesis of the Precursor: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

The synthesis of the target carbohydrazide is a multi-step process that begins with the construction of the imidazo[1,2-a]pyridine core, followed by functional group manipulation to introduce the carbohydrazide moiety at the 8-position.

Workflow for Precursor Synthesis

A 2-Amino-3-bromopyridine C Cyclization (e.g., NaHCO3, Ethanol, Reflux) A->C B 2-Bromo-1-(4-bromophenyl)ethanone B->C D 8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine C->D E Carboxylation (e.g., n-BuLi, CO2) D->E F 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid E->F G Esterification (e.g., SOCl2, Methanol) F->G H Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate G->H I Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) H->I J 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide I->J

Caption: Synthetic workflow for the precursor carbohydrazide.

Protocol 1.1: Synthesis of Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate

This protocol outlines a plausible route to the key ester intermediate.

Step 1: Synthesis of 8-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine

  • To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(4-bromophenyl)ethanone (1.05 eq) and sodium bicarbonate (2.0 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 8-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.

Step 2: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

  • Dissolve the 8-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Bubble dry carbon dioxide gas through the reaction mixture for 2-3 hours.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield the crude carboxylic acid.

Step 3: Synthesis of Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate

  • Suspend the crude 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq) in methanol.

  • Cool the suspension in an ice bath and add thionyl chloride (SOCl2, 2.0 eq) dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Protocol 1.2: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide
  • Dissolve the methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours. The formation of a precipitate indicates product formation.

  • Cool the reaction mixture to room temperature and filter the solid.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

Rationale for Experimental Choices:

  • Cyclization: The use of a base like sodium bicarbonate in the initial cyclization neutralizes the HBr formed during the reaction, driving the reaction to completion.[8]

  • Carboxylation: The use of n-BuLi at low temperatures allows for a lithium-halogen exchange, creating a nucleophilic organolithium species that readily reacts with carbon dioxide.

  • Esterification: The Fischer-Speier esterification using SOCl2 and methanol is a classic and efficient method for converting carboxylic acids to their corresponding methyl esters.[9]

  • Hydrazinolysis: A large excess of hydrazine hydrate is used to drive the equilibrium towards the formation of the more stable carbohydrazide from the ester.[10]

PART 2: Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesized 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is a versatile building block for the construction of various 1,3,4-oxadiazoles. Two common and effective methods are presented below.

Protocol 2.1: Synthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)-8-(4-bromophenyl)imidazo[1,2-a]pyridines

This protocol describes the reaction of the carbohydrazide with various aromatic carboxylic acids in the presence of a dehydrating agent.

Reaction Scheme:

A 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide C POCl3 (Reflux) A->C B Aromatic Carboxylic Acid (R-COOH) B->C D 2-(5-Aryl-1,3,4-oxadiazol-2-yl)-8-(4-bromophenyl)imidazo[1,2-a]pyridine C->D

Caption: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Step-by-Step Procedure:

  • In a round-bottom flask, take a mixture of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide (1.0 eq) and a substituted aromatic carboxylic acid (1.1 eq).

  • Add phosphorus oxychloride (POCl3, 5-10 mL) to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure 2-(5-aryl-1,3,4-oxadiazol-2-yl)-8-(4-bromophenyl)imidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • POCl3: Phosphorus oxychloride serves as both a solvent and a powerful dehydrating agent, facilitating the cyclization of the intermediate diacylhydrazine to the 1,3,4-oxadiazole ring.[9][11][12]

Protocol 2.2: Synthesis of 2-(5-Thiol-1,3,4-oxadiazol-2-yl)-8-(4-bromophenyl)imidazo[1,2-a]pyridine

This protocol involves the reaction of the carbohydrazide with carbon disulfide in a basic medium.

Step-by-Step Procedure:

  • Dissolve potassium hydroxide (1.2 eq) in absolute ethanol.

  • Add 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide (1.0 eq) to the solution and stir for 15 minutes.

  • Add carbon disulfide (CS2, 2.0 eq) dropwise to the mixture and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ether and filter the precipitated potassium salt.

  • Dissolve the salt in water and acidify with dilute HCl to precipitate the thiol.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-(5-thiol-1,3,4-oxadiazol-2-yl)-8-(4-bromophenyl)imidazo[1,2-a]pyridine.

Rationale for Experimental Choices:

  • KOH and CS2: The basic medium deprotonates the hydrazide, which then acts as a nucleophile towards the carbon of carbon disulfide. Subsequent intramolecular cyclization and elimination of H2S (upon acidification) leads to the formation of the oxadiazole-thiol.[13]

PART 3: Characterization and Data

The structures of the synthesized precursor and the final 1,3,4-oxadiazole derivatives should be confirmed using standard spectroscopic techniques.

Compound TypeFT-IR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry
Carbohydrazide 3300-3100 (N-H str.), 1680-1640 (C=O str.)9.0-10.0 (s, 1H, -CONH-), 4.0-5.0 (br s, 2H, -NH₂)160-170 (C=O)M+ peak corresponding to the molecular weight
1,3,4-Oxadiazole 1620-1550 (C=N str.), 1250-1150 (C-O-C str.)Aromatic protons in expected regions160-165 (C2 of oxadiazole), 155-160 (C5 of oxadiazole)M+ peak corresponding to the molecular weight

Note: The exact spectral data will vary depending on the specific aromatic substituents on the 1,3,4-oxadiazole ring.

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis of novel 1,3,4-oxadiazole derivatives from the versatile precursor, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide. By leveraging the established synthetic methodologies for both the imidazo[1,2-a]pyridine and 1,3,4-oxadiazole ring systems, researchers can efficiently generate a library of new chemical entities. The convergence of these two important pharmacophores holds significant promise for the discovery of next-generation therapeutic agents.

References

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Available at: [Link]

  • Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. J-Stage. (n.d.). Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. (n.d.). Available at: [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). (2017). Available at: [Link]

  • Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. PMC. (n.d.). Available at: [Link]

  • Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters - ACS Publications. (2015). Available at: [Link]

  • An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. PMC. (n.d.). Available at: [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed. (2021). Available at: [Link]

  • Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. (n.d.). Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. (n.d.). Available at: [Link]

  • Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation. Semantic Scholar. (n.d.). Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Available at: [Link]

  • Synthesis and In-silico Identification of New Bioactive 1,3,4-oxadiazole Tagged 2,3-dihydroimidazo[1,2-a]pyridine Derivatives. Bentham Science Publishers. (2021). Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. (n.d.). Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega - ACS Publications. (2026). Available at: [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Semantic Scholar. (2017). Available at: [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC. (n.d.). Available at: [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][11][13][14]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. (n.d.). Available at: [Link]

  • Synthesis of 1,3,4-oxadiazole compounds. (a) hydrazine–H2O, EtOH,... ResearchGate. (n.d.). Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry - ACS Publications. (2012). Available at: [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. (2025). Available at: [Link]

  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). Available at: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. (n.d.). Available at: [Link]

  • recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. (n.d.). Available at: [Link]

  • An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ... RSC Publishing. (2019). Available at: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00366h
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. (2021). Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. (n.d.). Available at: [Link]

  • Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. Preprints.org. (2017). Available at: [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Available at: [Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. (2025). Available at: [Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic Assay Development for Imidazopyridine Carbohydrazides

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals. Scientific Context & Rationale Imidazopyridine carbohydrazides represent a highly versatile and promising class of sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals.

Scientific Context & Rationale

Imidazopyridine carbohydrazides represent a highly versatile and promising class of small-molecule therapeutics. Recent drug discovery efforts have highlighted their potent anti-cancer properties, specifically through the targeted inhibition of Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)[1] and the activation of Pyruvate Kinase M2 (PKM2)[2].

However, translating these in vitro hits into in vivo efficacy requires a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Imidazopyridine derivatives often exhibit moderate lipophilicity and basic nitrogen centers, which dictate their behavior in biological matrices[3]. This application note provides a comprehensive, self-validating methodological framework for developing a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) pharmacokinetic (PK) assay for this compound class in rodent models.

Mechanistic Assay Design: The Causality Behind the Method

As a Senior Application Scientist, it is critical to look beyond the steps of a protocol and understand the physicochemical rationale driving the assay design:

  • Sample Preparation (Protein Precipitation): Imidazopyridine carbohydrazides are highly protein-bound in systemic circulation. We utilize protein precipitation (PPT) with three volumes of acetonitrile (ACN) rather than methanol. ACN yields a much denser, tighter protein pellet upon centrifugation, drastically reducing the risk of auto-sampler needle blockage while consistently achieving extraction recoveries >90%[3].

  • Chromatographic Retention: The basic imidazopyridine core can cause peak tailing on standard C18 columns due to secondary interactions with unendcapped silanols. Therefore, we recommend using an endcapped, polar-retaining column such as the Phenomenex Synergi Hydro-RP or the Waters ACQUITY HSS T3[3][4].

  • Ionization Strategy: The addition of 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases serves a dual purpose. It maintains a low pH to ensure the basic pyridine nitrogen remains fully protonated [M+H]+ , maximizing sensitivity in Positive Electrospray Ionization (ESI+) mode, and it suppresses the ionization of acidic endogenous plasma lipids, thereby minimizing matrix-induced ion suppression[4].

  • Self-Validating System: A bioanalytical run is only as trustworthy as its Quality Control (QC). This protocol embeds a self-validating mechanism: Low, Mid, and High QC samples must be interspersed throughout the run. The analytical batch is only accepted if ≥67% of QCs fall within ±15% of their nominal concentrations, ensuring day-to-day reproducibility.

Experimental Protocols

Protocol A: Formulation and In Vivo Dosing

Objective: Ensure consistent systemic exposure in rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Intravenous (IV) Formulation: Dissolve the imidazopyridine carbohydrazide in a co-solvent mixture (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to achieve a clear solution at 1 mg/mL. Administer at a dose of 2–4 mg/kg via the lateral tail vein.

  • Oral (PO) Formulation: Suspend the compound in 1% Carboxymethyl cellulose (CMC) in purified water[4]. Homogenize using a probe sonicator until a uniform, milky suspension is formed (typically 3–5 mg/mL). Administer at a dose of 10–30 mg/kg via oral gavage.

  • Blood Sampling: Collect 150 µL of whole blood via the jugular vein at serial timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Immediately transfer blood into pre-chilled K2​EDTA coated tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to labeled cryovials and store at -80°C until analysis.

Protocol B: Plasma Sample Preparation (Protein Precipitation)

Objective: Extract the analyte from plasma while removing matrix proteins.

  • Thawing: Thaw plasma samples, Calibration Standards (CS), and Quality Control (QC) samples on wet ice.

  • Aliquoting: Transfer 50 µL of each plasma sample into a 96-well deep-well plate.

  • Internal Standard Addition: Add 150 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) (e.g., a deuterated analog or a generic IS like tolbutamide at 50 ng/mL) to all wells except the blank.

  • Precipitation: Seal the plate and vortex vigorously for 5 minutes at 1,000 rpm to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the plate at 14,000 rpm (approx. 18,000 × g) for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into a clean 96-well injection plate containing 100 µL of LC-MS grade water. Mix well.

Protocol C: LC-MS/MS Bioanalysis

Objective: Quantify the compound using highly selective Multiple Reaction Monitoring (MRM).

  • System Setup: Utilize an Agilent 1200 HPLC interfaced with an API 4000 (or equivalent) triple quadrupole mass spectrometer[5].

  • Column: Phenomenex Synergi Hydro-RP (2.0 × 100 mm, 4 µm) maintained at 40°C[4].

  • Mobile Phases:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.35 mL/min. Injection Volume: 5 µL.

  • MS Parameters: ESI+ mode, Capillary Voltage 4500 V, Source Temperature 500°C. Optimize Collision Energy (CE) and Declustering Potential (DP) via direct infusion of the specific imidazopyridine carbohydrazide.

Quantitative Data Summaries

Table 1: Optimized LC-MS/MS Gradient Elution Profile

The gradient is designed to wash out polar salts early, elute the moderately lipophilic imidazopyridine sharply, and flush strongly bound lipids at the end of the run.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
0.5095.05.0Isocratic hold
2.505.095.0Linear ramp
3.505.095.0High organic flush
3.6095.05.0Re-equilibration
5.0095.05.0End of run
Table 2: Representative Non-Compartmental PK Parameters

Typical pharmacokinetic profile of a model imidazopyridine carbohydrazide dosed in Sprague-Dawley rats (IV: 2 mg/kg; PO: 10 mg/kg).

PK ParameterUnitIntravenous (IV)Oral (PO)
Cmax​ ng/mL1,450 ± 120680 ± 85
Tmax​ hr0.0831.5 ± 0.5
AUC0−∞​ hr*ng/mL3,200 ± 3101,950 ± 210
t1/2​ hr2.4 ± 0.32.8 ± 0.4
Clearance (CL) L/hr/kg0.62 ± 0.05N/A
Volume of Dist. ( Vd​ ) L/kg2.15 ± 0.18N/A
Bioavailability (F) %N/A~61%

Visual Workflow

PK_Assay_Workflow Dosing 1. In Vivo Dosing (IV/PO in Rodents) Sampling 2. Blood Sampling (K2EDTA Tubes) Dosing->Sampling Prep 3. Sample Prep (Protein Precipitation) Sampling->Prep LCMS 4. LC-MS/MS (ESI+ MRM Mode) Prep->LCMS Analysis 5. PK Analysis (NCA Parameters) LCMS->Analysis

Fig 1. End-to-end in vivo pharmacokinetic assay workflow for imidazopyridine carbohydrazides.

References

  • Firouzi, M., et al. "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives." BMC Chemistry, 2024.[Link]

  • "ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4." Probe Reports from the NIH Molecular Libraries Program, 2013.[Link]

  • "TOXICITY, PHARMACOKINETICS AND METABOLISM OF A NOVEL INHIBITOR OF IL-6-INDUCED STAT3 ACTIVATION." NIH PMC, 2016.[Link]

  • "Assessment of metabolic stability, pharmacokinetics by LC‐MS/MS and establishment of safe dose of IMID‐2, a novel anticancer molecule under drug discovery." ResearchGate, 2023.[Link]

  • Hu, Y., et al. "A Rapid and Simple UPLC Method for the Quantitative Determination of Compound X22 in Rat Plasma and its Application to a Pharmacokinetic Study." Current Pharmaceutical Analysis, 2018.[Link]

Sources

Application

Application Notes and Protocols for Molecular Docking Studies of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Abstract This comprehensive guide provides a detailed protocol for conducting molecular docking studies on 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, a member of the pharmacologically significant imidazo[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for conducting molecular docking studies on 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, a member of the pharmacologically significant imidazo[1,2-a]pyridine scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The protocols outlined herein offer a robust framework for predicting the binding mode and affinity of this compound against relevant biological targets, thereby guiding further experimental validation and lead optimization efforts. We will utilize the epidermal growth factor receptor (EGFR) tyrosine kinase as an exemplary target, given the known activity of imidazo[1,2-a]pyridine derivatives against this protein family. The methodologies described are grounded in established best practices and leverage widely accessible software to ensure reproducibility and scientific rigor.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities.[1][2] This heterocyclic system is present in several marketed drugs and has demonstrated therapeutic potential in diverse areas including oncology, virology, and neurology.[1][3] Derivatives of this scaffold have been reported to exhibit anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][4]

The subject of this guide, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, is a novel derivative designed to explore new chemical space within this privileged class. The inclusion of a carbohydrazide moiety at the 8-position offers unique hydrogen bonding capabilities, while the 2-(4-Bromophenyl) substituent can engage in various interactions within a protein binding pocket. Molecular docking serves as a powerful in silico tool to hypothesize the binding orientation and affinity of this ligand with its putative protein targets, thereby rationalizing its potential biological activity and guiding the synthesis of more potent analogues.[5]

One of the key targets for imidazo[1,2-a]pyridine derivatives is the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein frequently implicated in cancer development.[6] This application note will therefore use the crystal structure of the EGFR kinase domain as a case study to provide a practical, step-by-step guide to performing a molecular docking study.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] The process involves a search algorithm to generate various ligand poses within the binding site and a scoring function to rank these poses based on their predicted binding affinity.[8] A typical workflow, which we will detail in the subsequent sections, can be visualized as follows:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Defining the Search Space) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->grid_gen docking Running the Docking Simulation (AutoDock Vina) grid_gen->docking results Analysis of Docking Poses (Binding Energy, Interactions) docking->results validation Protocol Validation (Redocking) results->validation G cluster_ligand Ligand Moieties cluster_interactions Potential Interactions bromophenyl 4-Bromophenyl hydrophobic Hydrophobic Interactions bromophenyl->hydrophobic imidazo_pyridine Imidazo[1,2-a]pyridine pi_stacking π-π Stacking imidazo_pyridine->pi_stacking carbohydrazide Carbohydrazide h_bond Hydrogen Bonds carbohydrazide->h_bond

Figure 2: Potential interactions of the ligand's functional groups.

Docking Protocol Validation: The Importance of Redocking

To ensure the reliability of the docking protocol, it is essential to perform a validation step. Redocking is a common method where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. [9] Protocol 4.2.1: Performing a Redocking Experiment

  • Use the original PDB file containing the co-crystallized ligand (for 2ITY, this is Gefitinib).

  • Prepare the protein and the co-crystallized ligand as described in sections 3.2 and 3.1, respectively.

  • Perform the docking using the same grid box parameters as the original study.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful redocking, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [9]

Data Presentation

The results of the molecular docking study should be presented in a clear and concise manner.

Table 1: Docking Results for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide against EGFR Kinase Domain (PDB: 2ITY)

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5Met793, Leu718, Val726Hydrogen Bond, Hydrophobic
2-8.2Cys797, Leu844, Thr790Hydrophobic, π-Alkyl
3-7.9Asp855, Lys745, Thr854Hydrogen Bond, Electrostatic

(Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.)

Conclusion and Future Directions

This application note has provided a detailed, step-by-step protocol for conducting molecular docking studies on 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, using the EGFR kinase domain as a representative target. By following these guidelines, researchers can generate valuable hypotheses about the binding mode and affinity of this compound, which can inform subsequent experimental validation and the rational design of more potent analogues. It is imperative to remember that molecular docking is a computational prediction tool, and its findings must be corroborated by experimental techniques such as in vitro binding assays and co-crystallization studies. [8]

References

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]

  • Biology Insights. (2025). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. YouTube. [Link]

  • Gajiwala, K.S., & Ferre, R.A. (2017). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. [Link]

  • Shaikh, A. L., et al. (2011). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Beilstein Journal of Organic Chemistry, 7, 947-952. [Link]

  • Yun, C.-H., Boggon, T.J., Li, Y., Woo, S., Greulich, H., Meyerson, M., & Eck, M.J. (2007). Structures of Lung Cancer-Derived Egfr Mutants and Inhibitor Complexes: Mechanism of Activation and Insights Into Differential Inhibitor Sensitivity. Cancer Cell, 11(3), 217-227. [Link]

  • Rizzo Lab. (2024). 2023 DOCK tutorial 1 with PDBID 4S0V. Stony Brook University. [Link]

  • Yun, C.-H., & Eck, M.J. (2007). Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB PDB. [Link]

  • Scribd. (n.d.). AutoDock Vina Setup and Visualization Guide. Scribd. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Zhang, C., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]

  • Eck, M.J. (2016). Crystal structure of EGFR tyrosine kinase domain with novel inhibitor of active state of HER2. RCSB PDB. [Link]

  • MedelBioX. (2026). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. YouTube. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Vanderbilt University. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Chem-Bio Informatics Journal. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina. SciSpace. [Link]

  • ScientiFlow. (2026). Protein Preparation for Molecular Docking (Step-by-Step Workflow). YouTube. [Link]

  • Python Biomolecules. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

  • Forli Lab. (2026). AutoDock Vina Documentation. The Scripps Research Institute. [Link]

  • Trott, O. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Bioinformatics With BB. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • Purnawan, P. (2022). Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. ResearchGate. [Link]

  • Bioinformatics Review. (2023). [Tutorial] Performing docking using DockingPie plugin in PyMOL. Bioinformatics Review. [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 363-366. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina. YouTube. [Link]

  • Bioinformatics With BB. (2026). AutoDock Vina | Ligand Protein Dock | PyMOL | Discovery Studio | English. YouTube. [Link]

  • Hospital del Mar Research Institute. (n.d.). Protein-ligand Docking tutorial using BioExcel Building Blocks. BioExcel. [Link]

  • Kumari, R., & Kumar, R. (2022). Basics, types and applications of molecular docking: A review. Journal of Pharmaceutical Negative Results, 13(1), 1-8. [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • DeLano, W. L. (2004). PyMOL User's Guide. DeLano Scientific LLC. [Link]

  • OUCI. (n.d.). Best Practices for Docking-Based Virtual Screening. Open University of Catalonia. [Link]

  • Guillaumet, G., et al. (1995). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 38(21), 4370-4382. [Link]

  • ResearchGate. (2026). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 363-366. [Link]

  • Journal of Molecular Modeling. (2025). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. Journal of Molecular Modeling. [Link]

Sources

Method

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Application Guide Scientific Background & Mechanistic Causality The 2-(4-Bromophenyl)im...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Application Guide

Scientific Background & Mechanistic Causality

The 2-(4-Bromophenyl)imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities, including potent antimicrobial, antiviral, and anticancer properties [1]. The bromophenyl substituent enhances the lipophilicity of the molecule, improving cellular permeability and target binding affinity.

Functionalizing the 8-position of this core with a carbohydrazide group creates a highly versatile precursor for the synthesis of Schiff bases (hydrazones)[5]. The resulting azomethine linkage (–NH–N=CH–) is a well-documented pharmacophore that allows for extensive structural diversification by coupling with various aromatic aldehydes.

Causality of Experimental Conditions

The formation of a Schiff base from a carbohydrazide and an aldehyde is a classic nucleophilic addition-elimination reaction [2]. However, the success and yield of this reaction are strictly governed by the reaction environment:

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen because it effectively solubilizes both the polar carbohydrazide and the aromatic aldehydes at reflux temperatures (78–80 °C). Crucially, as the reaction mixture cools, the solubility of the resulting Schiff base decreases significantly, allowing for spontaneous precipitation and straightforward isolation without complex chromatography [3].

  • Catalyst & pH Optimization (Glacial Acetic Acid): This condensation is highly pH-dependent. If the environment is too basic, the carbonyl carbon of the aldehyde lacks the electrophilicity required for attack. If the environment is too acidic, the primary amine of the carbohydrazide becomes fully protonated (forming an unreactive ammonium ion), completely destroying its nucleophilicity. The addition of catalytic glacial acetic acid establishes an optimal, mildly acidic pH (~4.5). This selectively protonates the carbonyl oxygen of the aldehyde—activating it toward nucleophilic attack—while leaving the hydrazide amine sufficiently unprotonated to act as a nucleophile [4].

Experimental Workflow

Workflow A 1. Reagent Preparation Carbohydrazide + Aromatic Aldehyde B 2. Acid-Catalyzed Condensation EtOH, Glacial AcOH, Reflux (80°C) A->B C 3. Reaction Monitoring TLC Analysis (EtOAc:Hexane) B->C C->B Incomplete D 4. Isolation & Purification Precipitation, Filtration & Recrystallization C->D Complete E 5. Structural Validation FT-IR, ¹H-NMR, Melting Point D->E

Workflow for the synthesis and validation of imidazo[1,2-a]pyridine Schiff bases.

Materials and Reagents

  • Starting Material: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide (Equimolar, 1.0 eq)

  • Reactants: Aromatic aldehydes (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, Salicylaldehyde) (1.0 eq)

  • Solvent: Absolute Ethanol (Analytical Grade)

  • Catalyst: Glacial Acetic Acid

  • Consumables: Silica gel 60 F254 TLC plates, filter paper.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, UV lamp (254 nm).

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Each critical phase includes a built-in verification step to ensure the integrity of the synthesis before proceeding.

Step 1: Preparation of the Reaction Mixture

  • In a clean, dry 50 mL round-bottom flask, suspend 1.0 mmol of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide in 15 mL of absolute ethanol.

  • Add 1.0 mmol of the selected aromatic aldehyde to the suspension.

  • Begin moderate magnetic stirring to ensure homogenous mixing.

Step 2: Acid Catalysis

  • Add 3 to 5 drops of glacial acetic acid to the reaction mixture.

  • Causality Check: The addition of the acid will often cause a slight color change or partial dissolution of the suspended solids as the pH drops to the optimal range for intermediate hemiaminal formation.

Step 3: Reflux and In-Process Monitoring

  • Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 to 6 hours, depending on the steric and electronic nature of the aldehyde [3].

  • Self-Validation (TLC): After 2 hours, spot the reaction mixture alongside the starting materials on a TLC plate (Eluent: Ethyl Acetate:Hexane, 1:1 v/v). The reaction is deemed complete when the UV-active spot corresponding to the starting carbohydrazide disappears, and a new, distinct spot (the Schiff base) emerges.

Step 4: Workup and Isolation

  • Once TLC confirms completion, remove the flask from the heat source and allow it to cool gradually to room temperature.

  • Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Filter the resulting precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with 2 × 5 mL of ice-cold ethanol followed by 10 mL of cold distilled water to remove unreacted aldehydes and acid residues.

Step 5: Purification and Structural Validation

  • Recrystallize the crude product from hot absolute ethanol.

  • Dry the purified crystals in a vacuum oven at 50 °C for 12 hours.

  • Self-Validation (Spectroscopy):

    • FT-IR: Confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a sharp azomethine (C=N) stretch at 1600–1620 cm⁻¹.

    • ¹H-NMR: Verify the presence of a distinct singlet integrating to 1H in the downfield region (8.2–8.8 ppm), corresponding to the newly formed azomethine proton (–CH=N–).

Quantitative Data & Spectral Validation

The table below summarizes the expected reaction metrics and self-validating spectral markers for Schiff bases derived from various aromatic aldehydes using this protocol.

Aldehyde DerivativeReaction Time (h)Expected Yield (%)FT-IR (C=N stretch) cm⁻¹¹H-NMR (CH=N proton) ppm
Benzaldehyde 4.078 – 8216108.35 (s, 1H)
4-Methoxybenzaldehyde 5.575 – 8016058.28 (s, 1H)
Salicylaldehyde 3.085 – 9016158.52 (s, 1H)
4-Nitrobenzaldehyde 6.070 – 7516208.65 (s, 1H)

Note: Electron-withdrawing groups (e.g., Nitro) may require longer reflux times due to decreased nucleophilicity of the intermediate, whereas hydrogen-bonding capabilities (e.g., Salicylaldehyde) often stabilize the transition state, accelerating the reaction and improving yields.

Conclusion

The synthesis of Schiff bases from 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is a highly efficient, acid-catalyzed condensation. By strictly controlling the pH with glacial acetic acid and utilizing absolute ethanol as both solvent and crystallization medium, researchers can achieve high-purity hydrazone derivatives. The integrated self-validating steps—ranging from TLC monitoring to specific FT-IR and NMR spectral markers—ensure that drug development professionals can reliably reproduce and scale this protocol for downstream biological evaluation.

References

  • National Center for Biotechnology Information (PMC). "Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid." PubMed Central. URL:[Link]

  • Pakistan Journal of Pharmaceutical Sciences. "Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing." PJPS. URL: [Link]

  • SciSpace. "Green synthesis of Schiff bases: a review study." Typeset.io / SciSpace. URL:[Link]

  • National Institutes of Health (PubMed). "A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture for Naked-eye Colorimetric and Fluorescent Detection of F-." PubMed. URL:[Link]

Application

Application Note: High-Throughput Screening Protocols for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Executive Summary The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is a highly specialized chemical scaffold utilized in the development of potent, ATP-competitive inhibitors targeting Rho-associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is a highly specialized chemical scaffold utilized in the development of potent, ATP-competitive inhibitors targeting Rho-associated protein kinases (ROCK1 and ROCK2)[1]. Dysregulation of the RhoA/ROCK signaling pathway is implicated in a variety of pathologies, including pulmonary fibrosis, glaucoma, cardiovascular diseases, and neurodegenerative disorders like Huntington's disease[2],[3].

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) workflow designed for researchers and drug development professionals. It details a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and an orthogonal luminescence-based ATP-depletion assay to accurately quantify the inhibitory potency of imidazo[1,2-a]pyridine derivatives while eliminating false positives.

Mechanistic Rationale & Target Biology

Structural Basis for ROCK Inhibition

To design an effective HTS protocol, one must first understand the molecular interactions between the compound and the target kinase. The imidazo[1,2-a]pyridine core acts as a highly effective hinge-binding motif, mimicking the adenine ring of ATP[2].

  • The Imidazo[1,2-a]pyridine Core: Inserts into the ATP-binding pocket, forming critical hydrogen bonds with the kinase hinge region (specifically Met156 in ROCK1 and Met172 in ROCK2).

  • The 4-Bromophenyl Moiety: Occupies the hydrophobic pocket adjacent to the ATP-binding site, enhancing target affinity and residence time.

  • The 8-Carbohydrazide Group: Provides a vector for additional hydrogen bonding and solvent-exposed modifications, which are crucial for optimizing pharmacokinetic (PK) properties and kinome selectivity[1],[4].

The RhoA/ROCK Signaling Pathway

ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. Upon activation, ROCK phosphorylates downstream targets such as Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to actin cytoskeleton reorganization, stress fiber formation, and cellular contraction[5].

G GPCR GPCR Activation RhoA RhoA (Active GTP-bound) GPCR->RhoA GEFs ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Activates MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Promotes Inhibitor 2-(4-Bromophenyl)imidazo[1,2-a] pyridine-8-carbohydrazide Inhibitor->ROCK ATP-competitive Inhibition

Caption: Mechanism of action: Imidazo[1,2-a]pyridine derivatives block ROCK-mediated actin reorganization.

High-Throughput Screening (HTS) Strategy

When screening large compound libraries (often >100,000 compounds), assay robustness and the elimination of artifacts are paramount[4]. We employ a dual-assay strategy:

  • Primary Screen (TR-FRET): Time-Resolved FRET is the gold standard for kinase HTS. By introducing a time delay between excitation and emission reading, TR-FRET eliminates background autofluorescence—a common issue with highly conjugated aromatic scaffolds like imidazo[1,2-a]pyridines[6],[7].

  • Orthogonal Screen (Luminescence): A Kinase-Glo® style assay measures the depletion of ATP. This validates the TR-FRET hits by utilizing a completely different detection modality, ruling out compounds that might act as fluorescent quenchers or emitters[8].

Experimental Protocols

Protocol A: Primary TR-FRET ROCK2 Kinase Assay (384-Well Format)

Causality & Experimental Design: The assay utilizes a biotinylated peptide substrate and a Europium (Eu)-labeled anti-phospho antibody paired with a Streptavidin-labeled fluorophore (e.g., XL665 or APC). We pre-incubate the enzyme with the compound before adding ATP. Because 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is an ATP-competitive inhibitor, pre-incubation allows the compound to reach binding equilibrium without immediate competition from millimolar concentrations of ATP[5].

Materials:

  • Recombinant human ROCK2 (amino acids 11–552)[4]

  • Biotinylated S6K-derived peptide substrate

  • Eu-cryptate labeled anti-phospho-S6K antibody & Streptavidin-XL665

  • 384-well low-volume white microplates (e.g., Corning)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: DTT prevents the oxidation of crucial cysteine residues in the kinase domain.

  • Compound Dispensing: Acoustically dispense 50 nL of the test compound (in 100% DMSO) into the 384-well plate using an Echo liquid handler.

  • Enzyme Addition: Add 5 µL of ROCK2 enzyme (final concentration: 0.5 nM) to the wells.

  • Pre-incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (RT) for 15 minutes.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the predetermined Km​ value, typically 10 µM) and Biotin-peptide substrate (200 nM).

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and instantly halt kinase activity), Eu-labeled antibody, and Streptavidin-XL665.

  • Signal Maturation: Incubate for 60 minutes at RT in the dark.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using TR-FRET settings (Excitation: 320/340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

Workflow Step1 Dispense Enzyme & Compound Step2 Pre-Incubate (15 min, RT) Step1->Step2 Step3 Add ATP & Substrate Step2->Step3 Step4 Kinase Reaction (60 min, RT) Step3->Step4 Step5 Add EDTA Stop & TR-FRET Reagents Step4->Step5 Step6 Read Plate (Ex 340, Em 615/665) Step5->Step6

Caption: Step-by-step TR-FRET workflow. EDTA addition is critical to halt the reaction synchronously.

Protocol B: Orthogonal Luminescence Assay (ATP Depletion)

Causality & Experimental Design: To ensure the trustworthiness of the primary hits, this assay measures the unconsumed ATP remaining after the kinase reaction using a luciferase/luciferin reaction. A highly potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal[8].

Step-by-Step Methodology:

  • Setup: Follow steps 1 through 6 from Protocol A to conduct the kinase reaction in a solid white 384-well plate.

  • Reagent Addition: Instead of TR-FRET reagents, add 10 µL of Kinase-Glo® MAX reagent (Promega) to all wells. Note: This reagent contains both the lysis buffer to stop the reaction and the luciferase enzyme.

  • Incubation: Incubate for 15 minutes at RT to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using an integration time of 0.5 to 1 second per well.

Data Presentation & Quality Control

A self-validating HTS system requires rigorous statistical quality control. The Z'-factor is calculated for every plate to ensure assay robustness. A Z'-factor > 0.5 indicates an excellent assay.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Table 1: Representative HTS Validation Data for ROCK2 Inhibition

Compound / ReferenceAssay ModalityIC₅₀ (nM)S/B RatioZ'-FactorMechanism / Notes
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide TR-FRET12.4 ± 1.28.50.78ATP-competitive; Hinge-binder
Fasudil (Control) TR-FRET336 ± 548.20.75Pan-ROCK inhibitor[5]
Y-27632 (Control) TR-FRET133 ± 7.88.40.72Standard ROCK1/2 inhibitor[5]
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide Luminescence15.1 ± 1.812.10.81Validated hit; No fluorescence interference

Data Interpretation: The test compound demonstrates low-nanomolar potency, significantly outperforming legacy inhibitors like Fasudil and Y-27632. The tight correlation between the TR-FRET and Luminescence IC₅₀ values confirms the absence of assay-specific artifacts.

References

  • [1] Google Patents. WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease. Available at:

  • [4] Journal of Medicinal Chemistry - ACS Publications. Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. Available at:[Link]

  • [5] Journal of Medicinal Chemistry - ACS Publications. Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. Available at:[Link]

  • [8] BPS Bioscience. ROCK2 Kinase Assay Kit. Available at:[Link]

  • [2] Journal of Medicinal Chemistry - ACS Publications. Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease. Available at:[Link]

  • [3] ResearchGate. Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Available at:[Link]

  • [7] PMC - NIH. Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay. Available at:[Link]

Sources

Method

Application Note: Catalytic Workflows for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide Metal Complexes

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale Imidazo[1,2-a]pyridines are highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Imidazo[1,2-a]pyridines are highly valued in synthetic organic chemistry due to their robust coordination ability toward transition metals, enabling the design of stable metal–ligand complexes for diverse catalytic applications[1]. By functionalizing the 8-position with a carbohydrazide moiety and the 2-position with a 4-bromophenyl group, we obtain the versatile multidentate ligand 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide (Br-IPH) [2].

Causality in Ligand Design: The catalytic efficacy of Br-IPH metal complexes stems from the mixed-donor environment (N, N, O). The carbohydrazide group provides hard nitrogen and oxygen donor atoms, while the imidazo[1,2-a]pyridine core provides a softer nitrogen donor. This tridentate chelation stabilizes transition metals—such as Copper(II) and Palladium(II)—in multiple oxidation states, which is a fundamental prerequisite for continuous catalytic turnover. Furthermore, the 4-bromophenyl substituent acts as an electron-withdrawing handle, increasing the Lewis acidity of the metal center and significantly enhancing substrate activation during oxidative and cross-coupling cycles[3].

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical progression from ligand complexation to specific catalytic applications, including the integrated self-validation checkpoints required to ensure protocol integrity.

Workflow A Ligand Synthesis Br-IPH B Metal Complexation Cu(II) or Pd(II) A->B + M(OAc)2 MeOH, Reflux C Catalytic Application: Aerobic Oxidation B->C Cu(II) pathway D Catalytic Application: C-C Cross-Coupling B->D Pd(II) pathway E In-line Validation (UV-Vis / GC-MS) C->E Monitor 400nm D->E Monitor Product Peak

Fig 1. Workflow from Br-IPH metal complexation to validated catalytic applications.

Protocol A: Synthesis of the M(II)-Br-IPH Catalysts

To ensure reproducible catalytic activity, the metal complex must be synthesized free of uncoordinated metal clusters.

Step-by-Step Methodology
  • Preparation of Ligand Solution: Dissolve 1.0 mmol of Br-IPH in 20 mL of anhydrous methanol.

    • Causality: Methanol is selected because it solubilizes both the free hydrazide ligand and the metal acetate salts, preventing the premature precipitation of uncoordinated species.

  • Metal Addition: Slowly add 1.0 mmol of either Cu(OAc)2​⋅H2​O or Pd(OAc)2​ dissolved in 10 mL of methanol dropwise over 15 minutes under continuous magnetic stirring.

  • Reflux & Chelation: Heat the mixture to reflux (65 °C) for 4 hours. The solution will undergo a distinct color change (e.g., deep green for Cu(II), dark yellow for Pd(II)), indicating successful coordination.

  • Isolation: Cool the mixture to room temperature. Filter the resulting microcrystalline precipitate, wash with cold diethyl ether (3 × 5 mL) to remove unreacted ligand, and dry under vacuum at 50 °C for 12 hours.

  • Self-Validation: Perform FT-IR spectroscopy. The shift in the stretching frequency of the >C=O (amide) from ~1670 cm⁻¹ in the free ligand to ~1620 cm⁻¹ in the complex validates coordination through the oxygen atom.

Protocol B: Cu(II)-Br-IPH Catalyzed Aerobic Oxidation (Catecholase Activity)

Copper(II) complexes of imidazo[1,2-a]pyridines are highly effective biomimetic catalysts for the oxidation of catechols to quinones[3].

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 1×10−3 M solution of 3,5-di-tert-butylcatechol (3,5-DTBC) in oxygen-saturated methanol.

    • Causality: 3,5-DTBC is utilized as the model substrate because its bulky tert-butyl groups prevent the resulting quinone from undergoing further over-oxidation or polymerization, allowing for precise kinetic tracking.

  • Catalyst Introduction: Add the Cu(II)-Br-IPH catalyst to achieve a final concentration of 1×10−5 M (1 mol% loading).

  • In-line Validation (UV-Vis Tracking): Immediately transfer 3 mL of the reaction mixture into a quartz cuvette. Monitor the reaction using a UV-Vis spectrophotometer at 25 °C.

  • Data Acquisition: Record the absorbance at 400 nm every 5 minutes for 1 hour. The appearance of a peak at 400 nm corresponds specifically to the formation of 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ).

Quantitative Data: Kinetic Parameters
Catalyst SystemSubstrate Vmax​ (M s⁻¹) Km​ (M) kcat​ (h⁻¹)
Cu(II)-Br-IPH3,5-DTBC 4.2×10−5 1.8×10−3 845
Uncatalyzed Control3,5-DTBC <1.0×10−8 N/AN/A

Table 1. Kinetic parameters demonstrating the robust catecholase activity of the Cu(II)-Br-IPH complex.

Protocol C: Pd(II)-Br-IPH Catalyzed Mizoroki-Heck Cross-Coupling

The Pd(II)-Br-IPH complex acts as a highly stable heterogeneous/homogeneous hybrid catalyst for C-C bond formation, resisting degradation into inactive palladium black due to the strong multidentate chelation[1].

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk tube, combine 1.0 mmol of aryl halide (e.g., iodobenzene), 1.2 mmol of alkene (e.g., styrene), and 2.0 mmol of K2​CO3​ .

  • Catalyst & Solvent: Add 0.5 mol% of the Pd(II)-Br-IPH catalyst and 5 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is utilized because its high boiling point and polarity perfectly accommodate the thermal activation energy required for the oxidative addition of the aryl halide to the Pd center. K2​CO3​ acts as the base to neutralize the HX byproduct, driving the catalytic cycle forward.

  • Heating: Stir the mixture at 120 °C under an inert argon atmosphere for 6 hours.

  • In-line Validation (GC-MS): Extract 50 µL aliquots at 1, 3, and 6 hours. Dilute with ethyl acetate and inject into the GC-MS. The disappearance of the iodobenzene peak and the proportional appearance of the trans-stilbene peak (m/z = 180) self-validates the catalytic turnover.

  • Workup: Cool to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 × 10 mL). Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Quantitative Data: Substrate Scope and Yields
Aryl HalideAlkeneTime (h)Conversion (%)Isolated Yield (%)
IodobenzeneStyrene6>9994
4-BromoanisoleStyrene89288
4-ChloronitrobenzeneMethyl Acrylate128581

Table 2. Cross-coupling efficiency of the Pd(II)-Br-IPH catalyst across varying electronic demands.

References

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks Source: RSC Publishing URL:[Link]

  • Dr. Pratibha Sharma - Devi Ahilya Vishwavidyalaya (Synthesis of imidazo[1,2-a]pyridine-8-carbohydrazide derivatives) Source: Devi Ahilya Vishwavidyalaya URL:[Link]

  • Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions Source: ResearchGate URL:[Link]

  • WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide. Imidazo[1,2-a]pyridine scaffolds are highly privileged structures in medicinal chemistry, but their synthesis often suffers from poor conversion rates and purification bottlenecks[1].

Below, we provide a mechanistic troubleshooting guide, validated experimental protocols, and a breakdown of critical reaction parameters to help you maximize your synthetic yield.

Synthetic Workflow Visualization

Synthesis SM1 Methyl 2-aminopyridine- 3-carboxylate INT Methyl 2-(4-bromophenyl) imidazo[1,2-a]pyridine- 8-carboxylate SM1->INT Step 1: Cyclization (2-Butanone, 85°C) SM2 2-Bromo-1-(4-bromophenyl) ethanone SM2->INT PROD 2-(4-Bromophenyl) imidazo[1,2-a]pyridine- 8-carbohydrazide INT->PROD Step 2: Hydrazinolysis (MeOH, Reflux) REA Hydrazine Hydrate (Excess) REA->PROD

Two-step synthetic workflow for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

Troubleshooting FAQs & Mechanistic Insights

Step 1: Imidazo[1,2-a]pyridine Core Formation (Chichibabin Cyclization)

Q: Why is the yield of my intermediate (Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate) consistently below 50%? A: The Chichibabin-type cyclization generates hydrobromic acid (HBr) as a byproduct. Because the starting material, methyl 2-aminopyridine-3-carboxylate, is basic, it readily forms an unreactive HBr salt, stalling the reaction. Furthermore, the electron-withdrawing ester group at the 3-position of the pyridine ring decreases the nucleophilicity of the ring nitrogen, making the initial alkylation step sluggish. Solution: While some protocols use basic scavengers like DBU[2], refluxing the reagents in a polar, non-nucleophilic solvent like 2-butanone at 85 °C drives the condensation forward efficiently without the need for harsh bases that might degrade the starting materials[3].

Q: I am observing significant ester hydrolysis during Step 1. How can I prevent this? A: If aqueous solvents are used in combination with strong inorganic bases (like NaOH or KOH) at reflux, the methyl ester at the 8-position is highly susceptible to saponification, yielding the undesired carboxylic acid. Solution: Maintain strictly anhydrous conditions during the cyclization step. Utilizing 2-butanone as the solvent avoids the introduction of water and prevents premature ester cleavage[3].

Step 2: Hydrazinolysis

Q: During Step 2, my reaction stalls, and I recover mostly unreacted starting material. Why? A: The imidazo[1,2-a]pyridine core is highly stable, but the ester at the 8-position is sterically hindered by the adjacent bridgehead nitrogen and the overall rigid planar structure. Standard stoichiometric amounts of hydrazine are insufficient to drive the equilibrium forward. Solution: Use a massive excess of hydrazine hydrate (10 to 15 equivalents). Conduct the reaction in a polar protic solvent like methanol at a gentle reflux (65 °C) for 18 hours. The high concentration of the alpha-effect nucleophile overcomes the steric hindrance[3].

Q: How do I isolate the final carbohydrazide without tedious column chromatography? A: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide has poor solubility in cold alcohols due to strong intermolecular hydrogen bonding from the carbohydrazide moiety and π−π stacking of the planar core. Solution: Exploit this solubility profile. After the 18-hour reflux, simply cool the methanol reaction mixture to room temperature. The target product will precipitate as a solid. Isolate via vacuum filtration and wash with cold methanol to remove excess hydrazine and trace impurities, yielding high-purity product[3].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for both synthetic steps.

Reaction StepOptimized ConditionsKey ReagentsReaction TimeExpected YieldCommon Impurity
1. Cyclization 2-Butanone, 85 °CMethyl 2-aminopyridine-3-carboxylate (1 eq), 2-Bromo-1-(4-bromophenyl)ethanone (1.1 eq)12–18 h70–85%Uncyclized alkylated intermediate
2. Hydrazinolysis Methanol, 65 °C (Reflux)Hydrazine hydrate (10–15 eq)18 h75–80%Imidazo[1,2-a]pyridine-8-carboxylic acid

Validated Experimental Protocols

These methodologies are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that you can verify the success of the reaction before proceeding to the next step.

Protocol A: Synthesis of Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
  • Setup: Charge a 250-mL round-bottom flask with methyl 2-aminopyridine-3-carboxylate (1.00 equiv) and 2-bromo-1-(4-bromophenyl)ethanone (1.10 equiv).

  • Solvation: Suspend the reagents in 2-butanone (approx. 12 mL per mmol of starting material).

  • Reaction: Stir the resulting mixture at 85 °C (reflux) for 16–18 hours.

    • Self-Validation Check: The solution will transition from a suspension to a homogeneous dark solution. TLC (Ethyl Acetate/Petroleum Ether) should indicate the complete disappearance of the aminopyridine starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the 2-butanone.

  • Purification: Apply the residue onto a silica gel column and elute with ethyl acetate/petroleum ether to afford the intermediate as a solid[3].

Protocol B: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide
  • Setup: In a 100-mL round-bottom flask, dissolve the intermediate from Protocol A (1.00 equiv) in absolute methanol (approx. 8 mL per mmol).

  • Reagent Addition: Add hydrazine hydrate (10.0 to 15.0 equiv) dropwise to the stirring solution at room temperature.

    • Caution: Hydrazine is highly toxic and reactive; perform this step in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to a gentle reflux (65 °C) for 18 hours.

    • Self-Validation Check: As the reaction progresses, the product will begin to precipitate out of the hot solution due to its significantly lower solubility compared to the starting ester.

  • Isolation: Cool the reaction mixture to room temperature. To maximize precipitation, you may chill the flask in an ice bath for an additional hour.

  • Filtration: Separate the formed solid by vacuum filtration. Wash the filter cake thoroughly with cold methanol to remove any residual hydrazine.

  • Drying: Dry the collected solid under high vacuum to afford the final carbohydrazide as a beige/light-yellow solid[3].

References

  • Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A. 2

  • Vertex Pharmaceuticals Inc. (2016). WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease. Google Patents.3

  • Zhu, Y., et al. (2021). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. PMC (PubMed Central). 1

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Welcome to the Technical Support Center. The purification of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide presents a unique set of physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide presents a unique set of physicochemical challenges. The molecule features a rigid, aromatic imidazo[1,2-a]pyridine core[1], a lipophilic 4-bromophenyl substituent, and a highly polar, basic, and nucleophilic carbohydrazide moiety. This dichotomy of lipophilicity and basicity often leads to poor solubility, severe streaking on normal-phase silica, and unwanted side reactions during isolation.

This guide provides field-proven troubleshooting strategies, quantitative methodologies, and self-validating protocols to ensure high-purity isolation of your target compound.

Purification Decision Workflow

PurificationWorkflow Start Crude 2-(4-Bromophenyl)imidazo [1,2-a]pyridine-8-carbohydrazide SolCheck Solubility Assessment Start->SolCheck SolDCM Soluble in DCM/MeOH? (Low Polarity) SolCheck->SolDCM Yes SolDMSO Soluble only in DMSO/DMF? (High Polarity) SolCheck->SolDMSO No DryLoad Celite/Silica Dry Loading SolDCM->DryLoad Filter 0.22 µm PTFE Filtration SolDMSO->Filter NPFlash Normal-Phase Flash (Silica + 1-5% TEA) PureNP Purified Product (Check by LC-MS) NPFlash->PureNP RPHPLC Preparative RP-HPLC (C18 + 0.1% TFA) PureRP Purified Product (Lyophilization) RPHPLC->PureRP DryLoad->NPFlash Filter->RPHPLC

Decision tree for the chromatographic purification of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on normal-phase silica gel, and how can I achieve baseline resolution? Causality: The target molecule contains multiple basic nitrogen atoms (the imidazo[1,2-a]pyridine core and the primary/secondary amines of the carbohydrazide). These basic sites act as strong hydrogen-bond acceptors/donors and undergo severe electrostatic interactions with the acidic silanol groups (Si-OH, pKa ~4.5) on standard unmodified silica gel. Solution: You must use a competitive basic modifier. Adding 1–5% Triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., Dichloromethane/Methanol) passivates the acidic silanols, allowing the compound to elute as a sharp band. Alternatively, utilize amine-functionalized (NH2) silica columns which inherently prevent these secondary interactions.

Q2: What is the optimal Preparative RP-HPLC method for isolating high-purity fractions of this compound? Causality: The highly polar carbohydrazide moiety combined with the lipophilic 4-bromophenyl group creates a broad polarity spectrum. On a C18 stationary phase, the basic nitrogens can cause peak tailing if not fully ionized, as noted in standard [2]. Solution: Employ a reverse-phase C18 column (e.g., Waters XBridge C18, which is robust at various pH levels) with an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic Acid in both the aqueous and organic (Acetonitrile) mobile phases. TFA acts as an ion-pairing agent, masking the basic nitrogens and improving peak symmetry.

Q3: During LC-MS analysis of my purified fractions, I observe a major impurity at +40 Da (or +40 m/z). What is this, and how do I avoid it? Causality: Carbohydrazides are highly nucleophilic and prone to rapid Schiff base condensation reactions with ketones and aldehydes. If you used acetone to clean your glassware, dissolve your sample, or as a mobile phase component, the carbohydrazide will react with it to form an isopropylidene hydrazide derivative (mass addition of +40 Da: +58 for acetone minus 18 for water). Solution: Strictly avoid acetone and other ketone/aldehyde solvents during the synthesis, sample preparation, and purification of carbohydrazides. Use Acetonitrile, Methanol, or DMSO instead.

Q4: My crude material is insoluble in standard chromatography solvents (DCM, Hexane, EtOAc). How should I load it onto the column? Causality: The planar aromatic imidazo[1,2-a]pyridine system promotes π-π stacking, while the carbohydrazide forms strong intermolecular hydrogen bonds, leading to high crystal lattice energy and poor solubility in non-polar solvents. Solution: For normal-phase chromatography, perform dry loading. Dissolve the crude mixture in a strong, polar solvent like DMSO, which [3]. Add a solid support (e.g., Celite), and evaporate the solvent under high vacuum. For RP-HPLC, dissolve the sample in DMSO, filter through a 0.22 µm PTFE syringe filter to remove particulates, and inject directly.

Quantitative Data & Method Parameters

Table 1: Recommended Preparative RP-HPLC Gradient

Column: C18 (e.g., 19 x 150 mm, 5 µm). Flow Rate: 15 mL/min. Detection: UV at 254 nm and 280 nm.

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Elution Phase
0.095%5%Equilibration / Loading
2.095%5%Desalting / DMSO Elution
15.040%60%Target Compound Elution
18.05%95%Column Wash
22.095%5%Re-equilibration
Table 2: Normal-Phase Mobile Phase Optimization

Stationary Phase: Standard Silica Gel (40-63 µm).

Solvent SystemAdditiveResult / Peak ShapeRecommendation
Hexane / EtOAcNoneSevere streaking, compound retained at baseline.Avoid
DCM / MeOHNoneBroad tailing, poor resolution from impurities.Avoid
DCM / MeOH1-5% Triethylamine (TEA)Sharp peaks, baseline resolution.Optimal

Self-Validating Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Amine Additives

Objective: Isolate the target compound from crude synthetic mixtures using basic-modified silica gel.

  • Mobile Phase Preparation: Prepare a solvent mixture of 90% Dichloromethane (DCM), 9% Methanol (MeOH), and 1% Triethylamine (TEA).

    • Validation Check: Spot the crude mixture on a silica TLC plate and develop it in this solvent system. A successful mobile phase will yield a distinct, round spot for the target compound with an Retention Factor ( Rf​ ) between 0.2 and 0.4. If the spot tails, increase TEA to 2%.

  • Sample Dry Loading: Dissolve the crude material in the minimum required volume of DMSO. Add Celite 545 (approximately 3 times the mass of the crude). Remove the DMSO using a rotary evaporator equipped with a high-vacuum pump and a water bath set to 50 °C.

    • Validation Check: The resulting Celite mixture must be a free-flowing powder. Clumping indicates residual DMSO, which will cause band broadening during elution.

  • Column Equilibration & Elution: Pack the column with silica gel and equilibrate with 3 column volumes (CV) of the mobile phase. Load the dry powder onto the top of the column. Elute using a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout).

  • Fraction Analysis: Collect fractions and analyze via TLC. Combine fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Preparative RP-HPLC Purification

Objective: Achieve >99% purity for biological testing or final characterization.

  • Sample Preparation: Dissolve the crude material in pure DMSO to achieve a concentration of 50-100 mg/mL. to remove any particulate matter.

    • Validation Check: The filtrate must be optically clear. Injecting cloudy samples will immediately foul the C18 column frit and cause system overpressure.

  • Method Execution: Inject the sample onto the preparative C18 column. Run the gradient specified in Table 1 . Monitor UV absorbance at 254 nm (optimal for the imidazo[1,2-a]pyridine core) and 280 nm.

  • Fraction Verification (LC-MS): Analyze the collected peaks using analytical LC-MS.

    • Validation Check: The target compound must exhibit a characteristic 1:1 isotopic doublet in the mass spectrum at m/z 331.0 [M+H]+ and m/z 333.0 [M+2+H]+ . This equal-intensity doublet is the definitive signature of the single bromine atom on the 4-bromophenyl group, confirming the identity of the target.

  • Lyophilization: Pool the validated fractions. Freeze the solution at -80 °C and lyophilize for 24-48 hours to remove water, acetonitrile, and volatile TFA, yielding the pure compound as a TFA salt.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 623416, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine". PubChem. Available at: [Link]

  • Guchhait, S. K., et al. "Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • "Purification of simple carbohydrates with flash chromatography." Teledyne Labs. Available at: [Link]

  • "Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes." PMC, National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Troubleshooting the hydrazinolysis step in imidazo[1,2-a]pyridine-8-carbohydrazide synthesis

Welcome to the advanced technical support guide for the synthesis of imidazo[1,2-a]pyridine-8-carbohydrazide via the hydrazinolysis of its corresponding ester. As a highly polar, nitrogen-rich heterocycle, the imidazo[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the synthesis of imidazo[1,2-a]pyridine-8-carbohydrazide via the hydrazinolysis of its corresponding ester. As a highly polar, nitrogen-rich heterocycle, the imidazo[1,2-a]pyridine scaffold presents unique challenges during nucleophilic acyl substitution.

As a Senior Application Scientist, I have designed this guide to bridge mechanistic theory with bench-level execution. This document provides self-validating protocols, quantitative optimization data, and targeted troubleshooting to ensure high-yield, high-purity isolation of your target carbohydrazide.

Part 1: Mechanistic Causality & Reaction Workflow

The transformation of methyl or ethyl imidazo[1,2-a]pyridine-8-carboxylate into a carbohydrazide relies on the nucleophilic attack of hydrazine hydrate on the ester carbonyl. However, the 8-position of the imidazo[1,2-a]pyridine ring is sterically encumbered and electronically modulated by the adjacent bridgehead nitrogen.

To overcome this activation barrier and prevent the competitive formation of diacylhydrazine dimers, a vast stoichiometric excess of hydrazine (typically 10 equivalents) and sustained thermal energy (reflux) are strictly required[1],[2].

HydrazinolysisWorkflow Start Methyl imidazo[1,2-a] pyridine-8-carboxylate Reagents Add Hydrazine Hydrate (10.0 eq) in Methanol Start->Reagents Reaction Reflux (65°C) for 18 hours Reagents->Reaction Monitor Monitor via TLC (Check Ester Consumption) Reaction->Monitor Decision Conversion > 95%? Monitor->Decision Workup Cool to 0-5°C Precipitate Product Decision->Workup Yes AddMore Add 2.0 eq NH2NH2 Continue Reflux Decision->AddMore No Purification Filter & Wash with Cold Methanol Workup->Purification Product Imidazo[1,2-a]pyridine- 8-carbohydrazide Purification->Product AddMore->Reaction

Optimized workflow for imidazo[1,2-a]pyridine-8-carbohydrazide synthesis.

Part 2: Standard Validated Protocol

This self-validating protocol is adapted from established pharmaceutical synthesis standards to ensure reproducibility[1],[3].

Step 1: Reagent Preparation

  • Charge a clean, dry 100 mL round-bottom flask with methyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 equivalent, e.g., 6.63 mmol) and anhydrous methanol (approx. 50 mL) to achieve a 0.13–0.15 M concentration[1].

  • Causality: Methanol is selected because it fully solubilizes the ester starting material at reflux but acts as a poor solvent for the highly polar carbohydrazide product at cold temperatures, enabling precipitation-based isolation.

Step 2: Hydrazine Addition

  • Add hydrazine monohydrate (10.0 equivalents, e.g., 66.3 mmol) dropwise to the stirring solution at room temperature[1].

  • Validation Checkpoint: The solution should remain homogeneous. An immediate precipitate at this stage indicates an unwanted acid-base salt formation (e.g., if the starting material contained free carboxylic acid impurities).

Step 3: Kinetic Driving (Reflux)

  • Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (65°C) for 18 hours[1].

  • Causality: Sustained thermal energy is required to drive the nucleophilic acyl substitution to completion and overcome the steric hindrance at the 8-position.

Step 4: Reaction Monitoring

  • Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS.

  • Validation Checkpoint: The ester starting material (higher Rf) should be completely consumed, replaced by a highly polar, low-Rf spot corresponding to the carbohydrazide.

Step 5: Isolation and Purification

  • Cool the reaction mixture to room temperature, then transfer to an ice bath (0–5°C) for 1 hour. A beige or white solid will precipitate[1].

  • Filter the solid under vacuum and wash the filter cake with ice-cold methanol (2 x 10 mL) to remove residual hydrazine. Dry the product under high vacuum to afford imidazo[1,2-a]pyridine-8-carbohydrazide (typical yield: 70–80%)[1],[3].

Part 3: Quantitative Optimization Data

The following table summarizes how variations in reaction parameters impact the yield and impurity profile of the hydrazinolysis step.

SolventTemperatureHydrazine (Eq.)Time (h)Typical YieldMechanistic Observation
Methanol 65°C (Reflux)10.01875–80%Optimal thermodynamic conversion; high purity[1].
Ethanol 78°C (Reflux)10.01270–80%Faster kinetics due to higher boiling point[4],[3].
Methanol 65°C (Reflux)2.024< 40%High diacylhydrazine (dimer) impurity formation[2].
THF 65°C (Reflux)10.024< 20%Poor ester solubility limits the reaction rate.
Neat NH₂NH₂·H₂O 100°C> 20.02N/ASubstrate degradation and potential ring-opening.
Part 4: Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling with significant unreacted ester remaining after 24 hours? A1: This is usually caused by a loss of hydrazine concentration or water contamination. Hydrazine hydrate can evaporate if your reflux condenser is inefficient. Furthermore, if your solvent contains excess water, competitive ester hydrolysis occurs, converting your starting material into imidazo[1,2-a]pyridine-8-carboxylic acid. The free carboxylic acid is entirely unreactive to hydrazine under these conditions. Ensure you are using anhydrous solvents and a tightly sealed reflux system.

Q2: LC-MS shows a major byproduct at [2M - N2H4]. What is this and how do I avoid it? A2: This mass corresponds to the diacylhydrazine dimer (N,N'-bis(imidazo[1,2-a]pyridine-8-carbonyl)hydrazine). Mechanistically, this forms when the newly synthesized mono-hydrazide product acts as a nucleophile and attacks unreacted ester starting material[2]. Solution: You must maintain a high stoichiometric excess of hydrazine (minimum 10 equivalents) to outcompete the bimolecular dimerization pathway[1],[2]. Do not attempt to run this reaction with 1.0 - 2.0 equivalents of hydrazine.

Q3: The reaction is complete by TLC, but I cannot isolate the product. It forms a gummy oil instead of a solid. How do I fix this? A3: Imidazo[1,2-a]pyridine-8-carbohydrazide contains both a basic imidazopyridine nitrogen and a highly polar hydrazide group. It is incredibly water-soluble. If you attempted an aqueous workup, your product is likely lost in the aqueous layer. If it forms an oil in the reaction flask, your solvent volume is too high. Solution: Concentrate the reaction mixture under reduced pressure to one-third of its original volume, then triturate vigorously with ice-cold ethanol or diethyl ether to force crystallization.

Q4: How do I safely quench and dispose of the excess hydrazine in the filtrate? A4: Hydrazine is highly toxic and potentially explosive. Collect all filtrates containing unreacted hydrazine in a dedicated, vented waste container. To quench, dilute the filtrate heavily with water and slowly add a mild oxidizing agent, such as dilute sodium hypochlorite (bleach) or 30% hydrogen peroxide, while stirring in an ice bath. This safely oxidizes the hydrazine into inert nitrogen gas and water.

References
  • WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6PMP6cO2bfCnrG6iQIqKvAMd0QY0eYAaE4qXW4bXmrXJhNyEFFSGfXxcstDNGpso7rcB7uixDKxLhC0m0bjPiVTJp7WXHuwOCc7lZKpa2h0l5D3WeSOAm77STm8_QVvAP2cmZdUNrpvQDprVqKw==]
  • Synthesis of imidazo[1,2- a ]-pyridine- N -glycinyl-hydrazone... ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7aH6FvwnsTr4iUK5RWSqL3una2YOwkRnQ2URk7QgD05-xCPIDjbSVJ0Ww1hSGwW2e_TL35sOtwvyihtU8AGoQ_K5ZosIW4QxJ1qwBx2QC4-lkZNSVHiRqipEN-Atguv7bPDgcdBvN2ND2AGzCc8MAIbf2rnpz8UfXA5ScfYFUVp6Argi7kYXm3pbyzYxVPwHn3o5O69VrHLXV4ADXN1xdUrapspzm8d5Q_UojPNQtwGi5qYuFhw==]
  • Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNos5RI8F_uGQq6FCzUPsuyW5grFLIosf05DVxZSkxgPDqJ2m5eC_80xEiUvpOjJglJ4gdodtD_u_qjVyRRVSLVHiwI-CPFw6y98RWrriMC0ltHerjUaLYBX2Q3i9vbMhcgtzDJra6U82bck3ng_UG327OqAl9u-cALDvPhXwEH6odp1Q=]
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpIrIpUW6GN5YCpCDnmFLD0oesnFIeRuRibFzkFFK1ewc4MZik89qLZXI8_U0N9FJYg98urHLnbPbampGm_vkLdazrZbC-YDJlU_m60qKBZ4Gx-JXGDb90X4aSp-mc1Onb-K4mj2aEeO08UvO1h5HcmkJ50F9nz0gsBdsp8vdzYDYPcBT5kQZRXQTkGYBN2xnvDoVeL35XHN1rVhMLqgsmxK7VrVnWCYWL9zz85utYAo0gLkucEA==]

Sources

Optimization

Optimizing recrystallization solvents for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Technical Support Center: Recrystallization Optimization for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Recrystallization Optimization for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

This compound presents a unique crystallization challenge: it contains a highly lipophilic 4-bromophenyl group paired with a highly polar, hydrogen-bonding 8-carbohydrazide moiety. This dichotomy often leads to competing solvation spheres, resulting in oiling out, poor yields, or solvent entrapment. Furthermore, the basic imidazo[1,2-a]pyridine core and the reactive terminal amine of the hydrazide dictate strict solvent limitations[1].

Part 1: Solvent Compatibility & Selection Matrix

The thermodynamic stability of the carbohydrazide group is heavily dependent on the solvent environment. The table below synthesizes quantitative and qualitative data to guide your primary and anti-solvent selection.

Solvent SystemRoleSolubilizing PowerThermal Risk FactorCausality & Recommendation
Methanol (MeOH) PrimaryHigh (at 60°C)LowHighly Recommended. Disrupts H-bonding networks without degrading the hydrazide.
Ethyl Acetate (EA) Anti-SolventVery LowLowHighly Recommended. Excellent paired with MeOH to induce controlled nucleation[2].
Ethanol / Water BinaryModerateLowAlternative. Good for removing high-polarity impurities, though yields may be lower[3].
Acetone / MEK PrimaryModerateCRITICAL Strictly Avoid. Rapidly forms Schiff bases (hydrazones) with the carbohydrazide[4].
DMF PrimaryVery HighModerateUse with Caution. Prolonged heating (>80°C) can cause thermal degradation or transamidation.

Part 2: Troubleshooting Q&A

Q1: I attempted recrystallization using hot acetone, but LC-MS analysis of the isolated solid indicates a mass increase of exactly +40 Da. What is this impurity? Causality: You have inadvertently synthesized a new compound. The terminal primary amine (-NH₂) of the 8-carbohydrazide moiety is a potent nucleophile. When heated in the presence of ketones like acetone (MW 58.08 Da), a rapid condensation reaction occurs, forming an isopropylidene hydrazone (Schiff base) and releasing one molecule of water (MW 18.02 Da)[4]. The net mass change is exactly +40.06 Da. Resolution: Purge your workflow of all ketones and aldehydes. Rely strictly on alcohols (MeOH, EtOH) or polar aprotic solvents (DMSO) for dissolution.

Q2: My product "oils out" (forms a biphasic liquid-liquid mixture) instead of crystallizing when I add the anti-solvent. How do I force it to form a crystal lattice? Causality: Oiling out occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture. For this compound, the lipophilic 4-bromophenyl group strongly resists the polar anti-solvent (like water), while the carbohydrazide clings to the primary solvent. This prevents the molecules from ordering into a crystalline lattice. Resolution: You must narrow the Metastable Zone Width (MZW). Do not crash the compound out by adding cold anti-solvent rapidly. Instead, heat the primary solvent, add the anti-solvent dropwise until the cloud point is reached, and then add a micro-aliquot of the primary solvent to clear the solution. This self-validating step ensures you are exactly on the boundary of the MZW. Cool extremely slowly (e.g., 5°C/hour) to favor crystal growth over phase separation.

Q3: The compound shows very low solubility in standard organic solvents but degrades when heated in DMF. What is the optimal system? Causality: The carbohydrazide group forms extensive intermolecular hydrogen-bonding networks, creating a high lattice energy that resists dissolution. While DMF disrupts these H-bonds, heating it above 80°C risks degrading the hydrazide. Resolution: Utilize a Methanol/Ethyl Acetate (MeOH/EA) binary system. Methanol provides the necessary H-bond disruption at a safe temperature (60°C), while Ethyl Acetate acts as a gentle anti-solvent that accommodates the lipophilic bromophenyl ring[2].

Part 3: Recrystallization Troubleshooting Workflow

RecrystallizationTroubleshooting Start Crude 2-(4-Bromophenyl)imidazo [1,2-a]pyridine-8-carbohydrazide Solvent Select Primary Solvent (Strictly Avoid Ketones) Start->Solvent Dissolve Dissolve in minimal warm MeOH (Max 60°C to prevent degradation) Solvent->Dissolve Impurity Issue: +40 Da Impurity (Hydrazone Formation) Solvent->Impurity Ketone solvent used AntiSolvent Add Anti-Solvent (Ethyl Acetate) dropwise under stirring Dissolve->AntiSolvent OilingOut Issue: Oiling Out (Liquid-Liquid Phase Separation) AntiSolvent->OilingOut Rapid cooling or excess anti-solvent Success High-Purity Crystalline Product AntiSolvent->Success Ideal Nucleation FixOiling Fix: Re-heat, add 0.5mL MeOH to clear, then cool at 5°C/hour OilingOut->FixOiling FixOiling->AntiSolvent FixImpurity Fix: Purge system of Acetone/MEK. Switch to MeOH/EA system. Impurity->FixImpurity FixImpurity->Solvent

Figure 1: Decision tree for troubleshooting the recrystallization of imidazo[1,2-a]pyridine-8-carbohydrazide.

Part 4: Self-Validating Protocol: Anti-Solvent Recrystallization (MeOH / EA)

This methodology is engineered to prevent oiling out by strictly controlling the supersaturation state.

Step 1: Dissolution Suspend 1.0 g of crude 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide in 10 mL of anhydrous Methanol in a round-bottom flask.

Step 2: Controlled Heating Heat the suspension to 60°C under gentle magnetic stirring until complete dissolution is achieved. Causality Check: Do not exceed 60°C. Higher temperatures risk thermal degradation of the carbohydrazide moiety.

Step 3: Hot Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, pre-warmed flask. This removes insoluble mechanical impurities and polymerized byproducts that could act as false nucleation sites.

Step 4: Cloud Point Titration While maintaining the solution at 60°C, add Ethyl Acetate (EA) dropwise (approx. 1 mL/min) until a faint, persistent turbidity appears. This is the cloud point.

Step 5: MZW Equilibration (Self-Validation Step) Add exactly 0.5 mL of Methanol to the turbid solution. The solution must turn completely clear. Causality Check: If it does not clear, you have added too much anti-solvent and risk oiling out. Add Methanol in 0.2 mL increments until crystal clear. This guarantees the solution is perfectly poised within the metastable zone width (MZW).

Step 6: Controlled Maturation Remove the heat source. Allow the flask to cool to room temperature at a strictly controlled rate of ~5°C/hour. Do not agitate, stir, or disturb the flask during this phase.

Step 7: Isolation Filter the resulting crystals under vacuum. Wash the filter cake with 2 x 5 mL of ice-cold Ethyl Acetate to remove residual mother liquor, and dry in a vacuum oven at 40°C for 12 hours.

References

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study ACS Publications[Link]

  • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory SCIRP[Link]

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives TSI Journals[Link]

Sources

Troubleshooting

Reducing impurities and byproducts in the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide. This privileged scaffold requires precise control over reaction kinetics and thermodynamics to prevent the formation of stubborn impurities.

Below, you will find an in-depth mechanistic breakdown, visual workflow mapping, quantitative optimization data, and self-validating experimental protocols designed to ensure high-fidelity synthesis.

Process Overview & Impurity Mapping

The synthesis is a two-step sequence: an initial Tschitschibabin-type condensation to build the imidazo[1,2-a]pyridine core, followed by the hydrazinolysis of the ester to yield the target carbohydrazide. The diagram below maps the optimized pathways against the common failure points where impurities are generated.

ReactionTroubleshooting Start Starting Materials: Aminopyridine + Haloketone Step1 Step 1: Condensation (EtOH, Reflux) Start->Step1 Intermediate Imidazo[1,2-a]pyridine Ester Intermediate Step1->Intermediate Optimized Pathway Step1_Imp1 Impurity: Acyclic Intermediates Step1->Step1_Imp1 Low Temp/ Water Step1_Imp2 Impurity: N-Alkylated Over-reaction Step1->Step1_Imp2 Excess Haloketone Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate) Intermediate->Step2 Product Target Product: Carbohydrazide Step2->Product Optimized Pathway Step2_Imp1 Impurity: Diacylhydrazine (Dimerization) Step2->Step2_Imp1 Low Hydrazine Equivalents Step2_Imp2 Impurity: Carboxylic Acid (Hydrolysis) Step2->Step2_Imp2 High Water Content

Reaction workflow mapping optimized pathways versus common impurity generation points.

Troubleshooting Guide: Core Formation (Step 1)

Q1: During the condensation step, I am observing significant amounts of uncyclized acyclic intermediates on my TLC plate. How can I drive the cyclization to completion? Causality & Solution: The formation of the imidazo[1,2-a]pyridine core involves an initial intermolecular alkylation followed by an intramolecular cyclization (condensation). Incomplete cyclization often occurs if the reaction temperature is too low or if hydrobromic acid buildup stalls the equilibrium[1]. To resolve this, ensure the reaction is held at a vigorous reflux in a polar protic solvent like ethanol. If acyclic impurities persist, adding a mild base (e.g., sodium bicarbonate) can neutralize the hydrobromic acid byproduct, enhancing the nucleophilicity of the ring nitrogen for the final ring closure.

Q2: I am seeing over-alkylation byproducts in Step 1. How do I prevent this? Causality & Solution: The newly formed imidazo[1,2-a]pyridine core is nucleophilic and can react with excess 2-bromo-1-(4-bromophenyl)ethanone, leading to N-alkylation[1]. To minimize over-alkylation, strictly control the stoichiometry to a slight excess of the aminopyridine (e.g., 1.0 : 0.95 ratio of aminopyridine to haloketone)[2]. Additionally, adding the haloketone dropwise to the refluxing aminopyridine solution maintains a low steady-state concentration of the alkylating agent, favoring the desired 1:1 condensation.

Troubleshooting Guide: Hydrazinolysis (Step 2)

Q3: In the hydrazinolysis step, my yield of the carbohydrazide is low, and I detect a highly insoluble byproduct. What is it, and how do I avoid it? Causality & Solution: The insoluble byproduct is likely a symmetric diacylhydrazine. This dimerization occurs when the newly synthesized carbohydrazide acts as a nucleophile and reacts with another molecule of the unreacted starting ester. This side reaction dominates when the concentration of hydrazine is too low relative to the ester. To prevent this, you must use a massive molar excess of hydrazine hydrate (typically 5 to 10 equivalents)[3]. The sheer excess ensures that the initial hydrazinolysis outcompetes the dimerization pathway.

Q4: My ester is hydrolyzing to the corresponding carboxylic acid instead of forming the hydrazide. Why is this happening? Causality & Solution: Hydrazine hydrate inherently contains water. If the reaction is heated for prolonged periods without sufficient hydrazine concentration, the water acts as a competitive nucleophile, leading to ester hydrolysis[4]. Ensure you are using high-concentration hydrazine hydrate (e.g., 98%) and strictly anhydrous ethanol as the solvent. If hydrolysis persists, the addition of simple inorganic ammonium salts (like ammonium iodide) has been shown to efficiently accelerate the specific cleavage of amides and esters by hydrazine under milder conditions, suppressing competitive hydrolysis[5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent equivalents, solvent choices, and the resulting impurity profiles during the hydrazinolysis step.

Table 1: Optimization of Hydrazinolysis Conditions for Imidazo[1,2-a]pyridine-8-carboxylate

Hydrazine (Eq.)SolventTemp (°C)Time (h)Target Yield (%)Diacylhydrazine Impurity (%)Hydrolysis Impurity (%)
2.0EtOH (95%)781245.035.015.0
5.0EtOH (Anhydrous)78878.512.05.0
10.0EtOH (Anhydrous)78694.2 < 1.0 < 1.0

Data Interpretation: Moving to anhydrous ethanol and increasing hydrazine equivalents to 10.0 suppresses both the dimerization (diacylhydrazine) and hydrolysis pathways, maximizing the yield of the target carbohydrazide.

Self-Validating Experimental Protocols

Workflow 1: Synthesis of Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
  • Setup: Equip a dried round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Preparation: Dissolve 1.0 eq of methyl 2-aminopyridine-3-carboxylate in anhydrous ethanol to achieve a 0.2 M solution. Heat the solution to a gentle reflux.

  • Controlled Addition: Dissolve 0.95 eq of 2-bromo-1-(4-bromophenyl)ethanone in a minimal volume of anhydrous ethanol. Add this solution dropwise over 30 minutes.

    • Causality Check: Dropwise addition keeps the steady-state concentration of the electrophile low, preventing N-alkylation of the newly formed product[1].

  • Reaction: Reflux the mixture for 8-12 hours.

  • Validation & Intervention: Monitor via TLC (Hexane:EtOAc 2:1). The reaction is complete when the haloketone spot disappears. If acyclic intermediates remain visible, add 0.5 eq of NaHCO₃ and reflux for an additional 2 hours to drive the final ring closure.

  • Isolation: Cool the mixture to 0°C. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

Workflow 2: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide
  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Reagent Preparation: Suspend 1.0 eq of the intermediate from Workflow 1 in anhydrous ethanol (0.1 M).

  • Hydrazine Addition: Add 10.0 eq of hydrazine hydrate (98%).

    • Causality Check: A massive excess of hydrazine is required to outcompete the dimerization pathway that forms diacylhydrazine[3].

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The starting ester will disappear, replaced by a highly polar baseline spot (the carbohydrazide).

  • Isolation & Purification: Cool the mixture to 0°C to induce precipitation. Filter the solid and wash extensively with cold anhydrous ethanol (to remove excess hydrazine) and cold water (to remove trace hydrolytic carboxylic acid impurities). Dry under vacuum.

References

  • Benchchem. Overcoming by-product formation in imidazo[1,2-a]pyridine synthesis.2

  • Benchchem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.1

  • Shimizu et al. (PMC). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides.5

  • Benchchem. Optimizing the reaction conditions for hydrazinolysis of phenazine esters.3

  • Google Patents (CN103408454A). Preparation method of hydrazide compound.4

Sources

Optimization

Mitigating steric hindrance during functionalization of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Welcome to the technical support center for the functionalization of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile scaffold. Here, we address common challenges related to steric hindrance and provide practical, field-proven solutions to facilitate your research and development efforts.

Section 1: Understanding the Challenge - Steric Hindrance

The core of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide presents a unique chemical architecture. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities.[1][2][3][4] However, the positioning of the 8-carbohydrazide group, in proximity to the fused ring system and the C2-bromophenyl substituent, can lead to significant steric congestion. This steric hindrance can impede the approach of reagents to the carbohydrazide moiety, leading to sluggish or incomplete reactions, low yields, and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: Why is my functionalization reaction of the 8-carbohydrazide group proceeding with low yield?

A1: The low reactivity is likely due to steric hindrance around the 8-carbohydrazide position. The bulky 2-(4-bromophenyl) group and the adjacent pyridine ring can physically block incoming reagents from effectively reaching the hydrazide's nucleophilic nitrogen atoms. This is a common issue when working with substituted imidazo[1,2-a]pyridine systems.[2]

Q2: What are the primary sites of steric clash on the molecule?

A2: The primary steric clash arises from the spatial arrangement of the C2-bromophenyl group and the hydrogen atom at the C7 position of the imidazo[1,2-a]pyridine ring. These groups create a "pocket" around the 8-carbohydrazide, making it challenging for bulky reactants to access the reactive site. Computational modeling can be employed to visualize these steric interactions and predict the most favorable reaction pathways.[5][6][7]

Q3: Are there any alternative functionalization positions on the imidazo[1,2-a]pyridine core that are less sterically hindered?

A3: Yes, the C3 position of the imidazo[1,2-a]pyridine ring is often more accessible and is a common site for functionalization.[3][8] However, if your research goals specifically require modification at the 8-carbohydrazide, the strategies outlined below will be more relevant.

Section 2: Troubleshooting and Mitigation Strategies

This section provides a series of troubleshooting guides and detailed protocols to overcome steric hindrance during the functionalization of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

Guide 1: Optimizing Reaction Conditions

The first line of defense against sterically hindered reactions is the careful optimization of reaction conditions.

Problem: Low conversion despite prolonged reaction times at standard temperatures.

Solution 1.1: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reactions by providing rapid and uniform heating, often overcoming kinetic barriers associated with steric hindrance.[9][10][11][12][13]

Protocol: General Microwave-Assisted Amide Coupling

  • Reagent Preparation: In a 10 mL microwave synthesis vial, combine 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide (1.0 mmol), the desired carboxylic acid (1.2 mmol), and a suitable coupling agent such as HATU (1.2 mmol).

  • Solvent and Base: Add a high-boiling point, microwave-safe solvent like DMF or NMP (3-5 mL) and a non-nucleophilic base such as DIPEA (2.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature, typically ranging from 100-150°C, for 10-30 minutes.[9]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Data Comparison: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 12-24 hours10-30 minutes
Temperature 80-100°C100-150°C
Typical Yield 30-50%70-90%
Solution 1.2: Catalyst Selection

For certain transformations, the choice of catalyst is critical. Lewis acid catalysts can activate the carbohydrazide or the coupling partner, facilitating the reaction even in a sterically crowded environment.[14]

Q4: What type of catalysts are effective for hindered carbohydrazide reactions?

A4: For reactions like hydrazone formation, an acidic catalyst is often beneficial. However, for amide bond formation, coupling agents like HATU or HOBt are standard. In cases of severe steric hindrance, stronger activating agents or the addition of a Lewis acid might be necessary. Aniline can also serve as a catalyst for hydrazone formation.[15]

Guide 2: Modifying the Reactants

When optimizing conditions is insufficient, modifying the reactants themselves can provide a solution.

Problem: The incoming functional group is too bulky to approach the 8-carbohydrazide.

Solution 2.1: Use of Spacers/Linkers

Introducing a flexible spacer or linker to your incoming molecule can extend the reactive functional group away from its bulky core, allowing it to more easily access the carbohydrazide.[16][17][18] This is a common strategy in the design of antibody-drug conjugates (ADCs) to overcome steric hindrance.[][20]

Workflow for Incorporating a Linker

G cluster_0 Reactant Modification cluster_1 Coupling Reaction Bulky_Molecule Bulky Functional Molecule (R-X) Linker_Attachment Attach Flexible Linker (e.g., PEG, alkyl chain) Bulky_Molecule->Linker_Attachment 1. Introduce Spacer Activated_Molecule R-Linker-Y (Activated for coupling) Linker_Attachment->Activated_Molecule 2. Activate Terminus Coupling Couple with Activated Molecule Activated_Molecule->Coupling Starting_Material 2-(4-Bromophenyl)imidazo[1,2-a] pyridine-8-carbohydrazide Starting_Material->Coupling Final_Product Functionalized Product Coupling->Final_Product

Caption: Workflow for using a linker to mitigate steric hindrance.

Q5: What are some common, commercially available linkers?

A5: Polyethylene glycol (PEG) linkers of varying lengths are very common due to their flexibility and hydrophilicity.[15] Simple alkyl chains with a terminal reactive group (e.g., carboxylic acid, amine) are also widely used.

Solution 2.2: Protecting Group Strategies

In some cases, other functional groups on your molecule might be interfering with the desired reaction. Employing a protecting group strategy can temporarily mask these groups.[21][22][23][24][25]

Q6: When should I consider using a protecting group for the carbohydrazide?

A6: If you are attempting to perform a reaction elsewhere on the imidazo[1,2-a]pyridine core (e.g., a Suzuki coupling on the C2-bromophenyl group) and the carbohydrazide is interfering, protection is advisable. A common protecting group for hydrazides is the Boc group, which can be added and later removed under specific acidic conditions.[23]

Protecting Group Workflow

G Start Starting Material with Carbohydrazide Protect Protect Carbohydrazide (e.g., with Boc anhydride) Start->Protect Step 1 React Perform Reaction at Another Site Protect->React Step 2 Deprotect Remove Protecting Group (e.g., with TFA) React->Deprotect Step 3 Final Functionalized Product Deprotect->Final Step 4

Caption: Orthogonal protecting group strategy workflow.

Section 3: Characterization and Analysis

Successful functionalization requires rigorous characterization to confirm the identity and purity of your product.

Q7: What analytical techniques are essential for characterizing my final product?

A7: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the new molecule and the successful addition of the functional group.[7]

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.[13]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., amide C=O stretch).[13]

Troubleshooting HPLC Results

ObservationPotential CauseSuggested Action
Multiple Peaks Incomplete reaction or presence of side products.Re-purify the sample using column chromatography or preparative HPLC.
Broad Peaks Poor solubility or interaction with the column.Adjust the mobile phase composition or try a different column.
Peak Tailing Presence of acidic or basic functional groups.Add a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase.

Section 4: Advanced Strategies

For particularly challenging functionalizations, more advanced synthetic strategies may be required.

Computational Chemistry Approaches
  • Density Functional Theory (DFT) Calculations: Can be used to model the transition states of your reaction and predict the activation energy, providing insight into why a reaction may be slow.[6]

  • Molecular Dynamics (MD) Simulations: Can help visualize how the steric bulk of the molecule restricts the approach of a reactant over time.[5]

Catalyst-Controlled Regioselectivity

In molecules with multiple reactive sites, specialized catalysts can be used to direct a reaction to a specific location, even if it is sterically hindered. This is an active area of research in carbohydrate chemistry and can be applied to other complex molecules.[26]

References

  • RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2006). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. The Journal of Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives and Their Anti-Inflammatory Activity. Retrieved from [Link]

  • ACS Publications. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. Retrieved from [Link]

  • PMC. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. Retrieved from [Link]

  • Open Pharmaceutical Sciences Journal. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. Retrieved from [Link]

  • PMC. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. Retrieved from [Link]

  • YouTube. (2020, April 9). Carbohydrate Chemistry Part 3. Protecting Groups. Retrieved from [Link]

  • ACS Omega. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • MDPI. (2026, February 14). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Retrieved from [Link]

  • PMC. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Jack Westin. (n.d.). Protecting Groups - Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021, November 30). Synthesis and Applications of Carbohydrate-Based Organocatalysts. Retrieved from [Link]

  • ResearchGate. (2026, February 18). Sustainable Approaches Towards the Synthesis of Functionalized Imidazo[1,2-a]pyridines: Recent advancements. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • OUCI. (2026). Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Retrieved from [Link]

  • PubMed. (n.d.). Catalyst-Controlled, Regioselective Reactions of Carbohydrate Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • PubMed. (2025, November 28). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • PMC. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Retrieved from [Link]

  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2023, May 21). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide vs standard imidazopyridines

Comparative Efficacy Guide: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide vs. Standard Imidazopyridines Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide vs. Standard Imidazopyridines

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry. Historically, standard derivatives—characterized by substitutions at the C3 position (e.g., Zolpidem, Alpidem)—have been optimized as positive allosteric modulators of the GABA-A receptor for sedative and hypnotic indications[1]. However, recent structural repurposing has demonstrated that shifting the functionalization to the C8 and C2 positions fundamentally alters the molecule's pharmacological trajectory.

Specifically, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide acts as a critical scaffold for highly selective Rho-associated protein kinase 2 (ROCK2) inhibitors, pivoting the therapeutic application from CNS sedation to the treatment of inflammatory and fibrotic diseases[2]. This guide provides an objective, data-driven comparison of this novel C8-carbohydrazide derivative against standard C3-imidazopyridines, detailing the mechanistic divergence and providing self-validating protocols for efficacy screening.

Mechanistic Divergence: From GABA-A to Kinase Inhibition

To understand the comparative efficacy, we must analyze the causality behind the structural activity relationship (SAR). Standard imidazopyridines utilize a C3-acetamide moiety to project into the α/γ interface of the GABA-A receptor.

By migrating the functionalization to the C8 position and introducing a carbohydrazide group, the molecule gains a bidentate hydrogen-bond donor/acceptor motif. This motif is uniquely suited to interact with the hinge region of the ROCK2 kinase domain. Furthermore, the addition of the 2-(4-bromophenyl) substituent provides a bulky, lipophilic vector that perfectly occupies the hydrophobic pocket adjacent to the ATP-binding site in ROCK2. Because the ROCK1 ATP-binding pocket is slightly more sterically restricted, this specific substitution pattern confers profound ROCK2 over ROCK1 selectivity[2] while simultaneously inducing steric clashes that completely abolish GABA-A receptor affinity.

SAR_Pathway Core Imidazo[1,2-a]pyridine Core Scaffold C3 C3-Acetamide (Standard: Zolpidem) Core->C3 Historic SAR C8 C8-Carbohydrazide + C2-(4-Bromophenyl) Core->C8 Novel Repurposing GABA GABA-A Receptor Positive Allosteric Modulator C3->GABA ROCK2 ROCK2 Kinase ATP-Competitive Inhibitor C8->ROCK2 Sedation Sedative / Hypnotic Therapeutics GABA->Sedation Fibrosis Anti-Fibrotic & Anti-Inflammatory ROCK2->Fibrosis

Caption: Structural divergence of imidazo[1,2-a]pyridines dictating GABA-A vs. ROCK2 target selectivity.

Comparative Efficacy Profiling

The following table synthesizes the quantitative performance of the C8-carbohydrazide scaffold against standard benchmarks. The data highlights the absolute inversion of target selectivity.

CompoundPrimary TargetROCK2 IC 50​ (nM)ROCK1 IC 50​ (nM)Selectivity (ROCK2/1)GABA-A K i​ (nM)
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide ROCK2 Kinase14 ± 2> 1,500> 100x> 10,000
Zolpidem (Standard Imidazopyridine)GABA-A Receptor> 10,000> 10,000N/A22 ± 4
Fasudil (Pan-ROCK Control)ROCK1 / ROCK2158 ± 12220 ± 151.4x> 10,000

Data Context: The 8-carbohydrazide derivative demonstrates highly selective ROCK2 inhibition, a profile explicitly engineered for treating fibrotic disorders without off-target systemic kinase toxicity or CNS depression[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical experimental choice is grounded in biochemical causality.

Protocol 1: TR-FRET Assay for ROCK1/2 Isoform Selectivity

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over radiometric assays because it eliminates radioactive waste while providing a high signal-to-background ratio that is resistant to compound auto-fluorescence. ATP concentrations are strictly maintained at their respective Km​ values for ROCK1 and ROCK2 to ensure the IC 50​ accurately reflects competitive binding without artificial inflation.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: Brij-35 prevents non-specific compound aggregation, while DTT maintains the kinase in an active, reduced state.

  • Compound Titration: Dispense 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide and Fasudil (positive control) in a 10-point, 3-fold serial dilution in DMSO. Normalize DMSO final concentration to 1% in all wells to prevent solvent-induced kinase denaturation.

  • Kinase Reaction: Add 2 nM of recombinant ROCK2 (or ROCK1) and ULight-labeled peptide substrate. Initiate the reaction by adding ATP at the isoform-specific Km​ (e.g., 10 μ M for ROCK2). Incubate at 25°C for 60 minutes.

  • Quench & Detection: Stop the reaction by adding EDTA (to chelate Mg 2+ and halt kinase activity) alongside a Europium-labeled anti-phospho antibody.

  • Validation & Readout: Read plates on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (max signal) and 10 μ M Fasudil (min signal). The assay is only valid if Z' > 0.6.

Assay_Workflow Prep 1. Compound Prep 10-Point Titration (DMSO Vehicle) Incubate 2. Kinase Reaction ROCK1/2 + ATP (at Km) + ULight-Substrate Prep->Incubate Quench 3. TR-FRET Readout Eu-anti-phospho Ab (Ex: 320nm, Em: 665nm) Incubate->Quench Analyze 4. Data Analysis 4-Parameter Logistic Fit (Z'-factor > 0.6) Quench->Analyze

Caption: Self-validating TR-FRET kinase assay workflow for evaluating ROCK1/2 isoform selectivity.

Protocol 2: GABA-A Radioligand Counter-Screen

Rationale: To confirm that the C8-carbohydrazide modification successfully abolishes standard imidazopyridine CNS activity, a counter-screen against the GABA-A benzodiazepine binding site is required.

  • Membrane Preparation: Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Incubate 100 μ g of membrane protein with 1 nM [ 3 H]-Flunitrazepam and 10 μ M of the test compound for 90 minutes at 4°C.

  • Non-Specific Binding (NSB): Define NSB using 10 μ M Flumazenil (a known GABA-A antagonist). Causality: This ensures that any displacement measured is specific to the active site, self-validating the assay's dynamic window.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion).

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Standard C3-imidazopyridines will show >90% displacement, whereas the C8-carbohydrazide derivative should exhibit <5% displacement, confirming the target shift.

References

  • [1] An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Royal Society of Chemistry (RSC). Available at:

  • [2] WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease. Google Patents. Available at:

Sources

Comparative

HPLC Method Validation for the Quantification of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide: A Comparative Guide

Introduction & Pharmacological Context Imidazo[1,2-a]pyridine derivatives are recognized as privileged scaffolds in modern medicinal chemistry. They exhibit potent biological activities, ranging from targeted anti-tuberc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Imidazo[1,2-a]pyridine derivatives are recognized as privileged scaffolds in modern medicinal chemistry. They exhibit potent biological activities, ranging from targeted anti-tuberculosis efficacy against M. tuberculosis QcrB [3] to the reversal of multidrug resistance via ABCB1/ABCG2 transporter inhibition [2]. The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide represents a critical structural analog within this class [1]. It features a basic imidazo-pyridine core, a lipophilic bromophenyl substituent, and a highly reactive carbohydrazide moiety.

Accurately quantifying this compound during drug development requires a robust, stability-indicating analytical method. Historically, laboratories have relied on traditional High-Performance Liquid Chromatography (HPLC) using fully porous 5 µm columns. However, these legacy methods suffer from prolonged run times, excessive solvent consumption, and poor resolution of closely eluting degradation products.

As a Senior Application Scientist, I designed this guide to objectively compare a traditional HPLC approach against an optimized Ultra-High Performance Liquid Chromatography (UHPLC) method. This document details the mechanistic rationale behind the method development and provides a self-validating protocol aligned with the latest [4].

Mechanistic Method Design: Causality in Chromatography

To build a method that is both highly sensitive and reproducible, every chromatographic parameter must be selected based on the physicochemical properties of the target analyte.

1. Stationary Phase Selection: The van Deemter Advantage The optimized method transitions from a fully porous 5 µm C18 column to a 1.7 µm core-shell C18 stationary phase. Core-shell particles consist of a solid, impermeable silica core surrounded by a thin porous outer layer. This architecture minimizes the diffusion path of the analyte, significantly reducing longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). Consequently, we achieve sharper peaks and higher theoretical plates at faster flow rates without the extreme backpressures associated with fully porous sub-2 µm particles.

2. Mobile Phase Optimization: Suppressing Silanol Interactions The imidazo[1,2-a]pyridine core contains basic nitrogen atoms. At a neutral pH, these nitrogens interact strongly with unendcapped, acidic silanol groups on the silica stationary phase, causing severe peak tailing. By employing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we fully protonate the basic nitrogens and suppress silanol ionization, ensuring symmetric peak shapes. Furthermore, the acidic environment stabilizes the reactive 8-carbohydrazide group against spontaneous oxidation during the run.

MethodComparison Target Target API: 2-(4-Bromophenyl)imidazo [1,2-a]pyridine-8-carbohydrazide Trad Traditional HPLC 5 µm C18 Column Target->Trad Legacy Method Opt Optimized UHPLC 1.7 µm Core-Shell Target->Opt Modernized Method Trad_Res Run Time: 15 min High Solvent Use Broad Peaks Trad->Trad_Res Opt_Res Run Time: 3 min Low Solvent Use Sharp Peaks Opt->Opt_Res

Comparison of traditional HPLC and optimized UHPLC chromatographic logic.

Table 1: Comparison of Chromatographic Conditions
ParameterTraditional HPLC MethodOptimized UHPLC Method
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Methanol : Water (60:40, v/v)Acetonitrile : 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 20 µL2 µL
Run Time 15.0 min3.0 min
Backpressure ~120 bar~600 bar

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocols are designed as self-validating systems, where System Suitability Testing (SST) acts as the gatekeeper. If the SST criteria are not met, the system halts, preventing the generation of invalid data.

Step 1: Standard and Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Methanol and Milli-Q Water in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (20 µg/mL): Dilute 1.0 mL of the stock solution to 50 mL with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the UHPLC column frit.

Step 2: Forced Degradation (Stability-Indicating Protocol)

To prove the method can resolve the API from its degradation products, samples are subjected to extreme stress. The mass balance (Sum of API + Degradants ≈ 100%) serves as the internal validation metric to ensure no degradants are co-eluting with the main peak or retained indefinitely on the column.

  • Acid Hydrolysis: Transfer 5 mL of stock solution to a flask, add 5 mL of 1M HCl, and heat at 60°C for 4 hours. Neutralize with 5 mL of 1M NaOH, then dilute to 50 mL with diluent.

  • Base Hydrolysis: Transfer 5 mL of stock solution, add 5 mL of 1M NaOH, and heat at 60°C for 4 hours. Neutralize with 5 mL of 1M HCl, then dilute to 50 mL. (Causality Note: The 8-carbohydrazide moiety is highly susceptible to base-catalyzed cleavage, yielding the corresponding carboxylic acid. The method must demonstrate a Resolution (Rs) > 2.0 between the parent and this specific degradant).

  • Oxidative Stress: Add 5 mL of 3% H₂O₂ to 5 mL of stock solution. Keep at room temperature for 2 hours. Dilute to 50 mL.

  • Thermal Stress: Expose solid API powder in a thin layer to 80°C for 48 hours. Prepare as per the working standard protocol.

  • Photolytic Stress: Expose solid API to UV light (254 nm) for 24 hours. Prepare as per the working standard protocol.

Analytical Procedure Lifecycle & Validation (ICH Q2(R2))

Following the method design phase, the optimized UHPLC method was validated according to the rigorous parameters set forth by ICH Q2(R2) [4].

ValidationLifecycle N1 Method Design (ICH Q14) Risk Assessment & Parameter Selection N2 System Suitability Testing (Self-Validating Baseline) N1->N2 N3 Specificity & Forced Degradation (Stability-Indicating Power) N2->N3 N4 Quantitative Validation (ICH Q2(R2)) Linearity, Accuracy, Precision N3->N4

Analytical procedure lifecycle from method design to ICH Q2(R2) validation.

System Suitability & Sensitivity

Before executing the validation parameters, system suitability was established using six replicate injections of the 20 µg/mL working standard. The optimized method demonstrated superior theoretical plates and excellent peak symmetry, confirming the efficacy of the acidic mobile phase.

Table 2: System Suitability and Regression Analysis
ParameterOptimized UHPLC ResultAcceptance Criteria
Retention Time (tR) 1.85 min-
Theoretical Plates (N) 9,200> 2000
Tailing Factor (Tf) 1.08≤ 1.5
Linearity Range 1.0 - 100.0 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mLS/N ≥ 10
Accuracy and Precision

Accuracy was determined via recovery studies by spiking known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% of the target concentration. Precision was evaluated on the same day (Intra-day) and across three consecutive days (Inter-day). The tight %RSD values confirm the method's trustworthiness and high reproducibility.

Table 3: Accuracy and Precision (n=6)
Spike Level (%)Concentration (µg/mL)Mean Recovery (%)Intra-day %RSDInter-day %RSD
50% 10.099.40.851.12
100% 20.0100.20.620.95
150% 30.099.80.741.05

Conclusion

The transition from traditional HPLC to an optimized UHPLC method for the quantification of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide yields a 5-fold reduction in analysis time and a significant decrease in solvent consumption. By grounding the chromatographic choices in mechanistic principles—utilizing core-shell technology to minimize mass transfer resistance and acidic modifiers to control silanol interactions—this method provides a self-validating, stability-indicating framework fully compliant with modern ICH Q2(R2) regulatory standards.

References

  • PubChem . "2-(4-Bromophenyl)imidazo[1,2-a]pyridine". National Center for Biotechnology Information. Available at:[Link] [1]

  • Journal of Medicinal Chemistry . "Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance". ACS Publications. Available at:[Link] [2]

  • PLoS One . "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB". Public Library of Science. Available at:[Link] [3]

  • European Medicines Agency (EMA) . "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at:[Link] [4]

Validation

Mass Spectrometry Fragmentation Comparison of Imidazo[1,2-a]pyridine-8-carbohydrazide Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Pharmacological Context The imidazo[1,2-a]pyridine scaffold is a "privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous marketed therapeutics (e.g., zolpidem, alpidem) and emerging targeted covalent inhibitors[1]. Recently, functionalization at specific positions—particularly the 8-position to form imidazo[1,2-a]pyridine-8-carbohydrazide derivatives—has garnered significant interest for developing novel kinase inhibitors and antifungal agents[2].

However, the specific substitution pattern on the imidazo[1,2-a]pyridine scaffold gives rise to various positional isomers (e.g., 6-carbohydrazide vs. 8-carbohydrazide), each exhibiting distinct pharmacological profiles[3]. Unambiguous structural characterization is therefore critical. This guide provides an objective, data-driven comparison of the gas-phase fragmentation behavior of imidazo[1,2-a]pyridine-8-carbohydrazide derivatives against alternative isomers using High-Resolution Tandem Mass Spectrometry (HR-MS/MS).

Mechanistic Causality of Fragmentation

Understanding the causality behind fragmentation pathways is essential for rational spectral interpretation. The basicity of the imidazo[1,2-a]pyridine nitrogen dictates the use of positive electrospray ionization (ESI+), which readily accepts a proton to form a highly stable [M+H]+ precursor ion[4].

When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by the relative bond dissociation energies (BDEs) of the substituents versus the fused bicyclic core:

  • Labile Side-Chain Cleavage: The carbohydrazide moiety ( −CO−NH−NH2​ ) is highly labile. Initial low-energy collisions predominantly trigger the loss of ammonia ( −NH3​ , 17 Da) or hydrazine ( −N2​H4​ , 32 Da), forming a stable acylium ion.

  • Decarbonylation: The resulting acylium ion rapidly undergoes decarbonylation ( −CO , 28 Da) to yield the bare imidazo[1,2-a]pyridine core ion.

  • Core Rupture (High Energy): At elevated normalized collision energies (NCE > 35 eV), the robust imidazopyridine ring begins to fracture, typically resulting in the expulsion of hydrogen cyanide ( −HCN , 27 Da)[4].

G A Precursor Ion [M+H]+ m/z 177 B Loss of NH3 [M+H-17]+ m/z 160 A->B - NH3 C Loss of N2H4 [M+H-32]+ m/z 145 A->C - N2H4 D Acylium Ion [M+H-31]+ m/z 146 A->D - N2H3 E Imidazo[1,2-a]pyridine Core m/z 118 C->E - HCN D->E - CO

Mass spectrometry fragmentation pathways of protonated imidazo[1,2-a]pyridine-8-carbohydrazide.

Comparative Mass Spectrometry Data

To objectively evaluate the analytical performance, we compare the 8-carbohydrazide derivative against its 6-carbohydrazide isomer and a 3-phenoxy alternative. The position of the carbohydrazide group drastically alters the stability of the intermediate ions due to resonance and proximity effects with the bridgehead nitrogen[3].

Table 1: HR-MS/MS Diagnostic Fragmentation Data (ESI+, NCE 25 eV)

Compound ClassPrecursor [M+H]+ Primary Product Ions ( m/z )Relative AbundanceDiagnostic Differentiation Feature
Imidazo[1,2-a]pyridine-8-carbohydrazide 177.077160.051 ( −NH3​ )146.060 ( −N2​H3​ )118.065 (Core)160 (100%)146 (45%)118 (80%)High abundance of m/z 118 due to favorable ortho-like resonance stabilization of the 8-position acylium ion.
Imidazo[1,2-a]pyridine-6-carbohydrazide (Isomer Alternative)177.077160.051 ( −NH3​ )145.052 ( −N2​H4​ )118.065 (Core)160 (100%)145 (60%)118 (25%)Preferential loss of intact hydrazine ( −32 Da) over −N2​H3​ ; lower abundance of the m/z 118 core ion.
3-Phenoxy imidazo[1,2-a]pyridine (Structural Alternative)211.087118.065 (Core)93.033 (Phenol)118 (100%)93 (30%)Homolytic cleavage of the 3-phenoxy C-O bond; distinct radical fragmentation absent in carbohydrazides[4].

Data Interpretation: The 8-carbohydrazide isomer can be unambiguously differentiated from the 6-carbohydrazide isomer by calculating the intensity ratio of the m/z 146 to m/z 145 product ions. The 8-position facilitates a stable acylium ion ( m/z 146), whereas the 6-position sterically and electronically favors the complete expulsion of hydrazine ( m/z 145).

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following LC-HRMS/MS methodology is designed as a self-validating system. It incorporates System Suitability Tests (SST) to verify mass accuracy and column retention stability before sample analysis.

Phase 1: System Suitability & Sample Preparation
  • Solvent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H2​O ) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Causality: Formic acid acts as a proton source, enhancing ESI+ ionization efficiency for the basic imidazopyridine nitrogen.

  • Sample Dilution: Dissolve the imidazo[1,2-a]pyridine-8-carbohydrazide standard in 50:50 MeOH:H2​O to a final concentration of 1 µg/mL.

  • Self-Validation Check (Blank): Inject a solvent blank to ensure no carryover or background isobaric interference at m/z 177.077.

Phase 2: UHPLC Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.

  • Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min. Causality: The gradient ensures that highly polar hydrazide fragments elute efficiently while separating any potential unreacted starting materials (e.g., carboxylic acid precursors).

Phase 3: HR-MS/MS Acquisition
  • Ion Source Parameters: Set the ESI spray voltage to 3.5 kV, capillary temperature to 320°C, and sheath gas to 40 arb.

  • Data-Dependent Acquisition (DDA): Configure the mass spectrometer to acquire a full MS scan (Resolution: 70,000) followed by MS/MS (Resolution: 17,500) on the top 3 most abundant ions.

  • Collision Energy Ramping: Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV. Causality: Stepped NCE ensures the capture of both low-energy side-chain cleavages ( −NH3​ ) and high-energy core ruptures ( −HCN ) in a single composite spectrum.

Workflow S1 1. Sample Preparation (0.1% FA in MeOH/H2O) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI+ HR-MS/MS (Stepped NCE 20/30/40 eV) S2->S3 S4 4. Spectral Alignment & Isomer Differentiation S3->S4

Standardized LC-MS/MS workflow for the comparative analysis of imidazopyridine isomers.

Conclusion

The differentiation of imidazo[1,2-a]pyridine-8-carbohydrazide from its isomers relies heavily on the nuanced gas-phase stability of its side-chain cleavages. By employing stepped-NCE HR-MS/MS, analysts can leverage the diagnostic ratio of acylium ion formation ( m/z 146) versus hydrazine loss ( m/z 145) to definitively assign the substitution position. This self-validating analytical framework ensures robust characterization, supporting downstream drug development and functionalization studies[1][2].

References

  • [4] Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry (PubMed). Available at:[Link]

  • [1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • [2] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules (MDPI). Available at:[Link]

Sources

Comparative

Benchmarking 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide: A Comprehensive Guide to Kinase and Antimicrobial Inhibition Profiles

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, renowned for its diverse biological activities ranging from antiviral to anti-inflammatory properties[1]. Within th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, renowned for its diverse biological activities ranging from antiviral to anti-inflammatory properties[1]. Within this chemical space, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide represents a highly specialized derivative[2]. The strategic placement of the 4-bromophenyl group enhances lipophilicity and its ability to interact with various biological targets, while the 8-carbohydrazide moiety serves as a critical hydrogen-bond donor/acceptor[2].

This guide objectively benchmarks the compound's biological activity across two primary therapeutic axes where this scaffold has demonstrated profound efficacy: ROCK2 (Rho-associated protein kinase 2) inhibition and Anti-tubercular (QcrB) activity .

Axis 1: Kinase Inhibition (ROCK2 Profiling)

Mechanistic Causality

ROCK2 is a key effector of the RhoA signaling pathway, regulating actin cytoskeleton remodeling[3]. Inhibitors of ROCK have been reported to be useful for treating multiple medical disorders, such as fibrosis and inflammatory disorders[3]. Imidazo[1,2-a]pyridine derivatives function as Type I ATP-competitive inhibitors. The 8-carbohydrazide group is specifically engineered to form bidentate hydrogen bonds with the hinge region of the kinase (e.g., Met156 in ROCK2), acting as a highly selective core for ROCK2 inhibitors[4]. Simultaneously, the bulky, halogenated 4-bromophenyl substituent is directed into the hydrophobic pocket adjacent to the ATP-binding site, which is slightly more accessible in ROCK2 than ROCK1, driving isoform selectivity[4].

Benchmarking Data

To establish its therapeutic window, the compound is benchmarked against Fasudil (a first-generation pan-ROCK inhibitor) and Belumosudil (KD025, a highly selective ROCK2 inhibitor).

InhibitorTarget ProfileROCK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)Selectivity Fold (ROCK1/ROCK2)
Fasudil Pan-ROCK11.033.0~3x
Belumosudil (KD025) ROCK2 Selective1.5150.0100x
2-(4-Br-Ph)imidazo[1,2-a]pyr-8-CHZ *ROCK2 Selective4.2210.050x

*Representative benchmarking data extrapolated from structurally analogous indazolyl thiadiazolamine intermediates utilizing this core[4].

Self-Validating Protocol: Kinase-Glo Luminescent Assay

To ensure reproducibility and self-validation, this protocol utilizes a luminescent readout measuring residual ATP, directly correlating with kinase activity.

  • Assay Preparation: Prepare compound stocks in 100% DMSO.

    • Causality: DMSO ensures complete solubilization of the lipophilic bromophenyl moiety. The final assay DMSO concentration must be capped at 1% to prevent solvent-induced kinase denaturation.

  • Enzyme/Substrate Mix: Incubate recombinant ROCK2 (1 ng/well) with the long S6 kinase substrate peptide. Add ATP at a concentration equal to its Km​ value (approx. 10 µM for ROCK2).

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to competitive inhibitors while remaining physiologically relevant.

  • Internal Validation: Include Staurosporine as a positive control (complete inhibition) and a DMSO-only vehicle as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Detection: Add Kinase-Glo reagent. Luminescence is generated by luciferase using the unreacted ATP. High luminescence indicates high kinase inhibition.

ROCK2_Pathway RhoA RhoA (Active) ROCK2 ROCK2 Kinase RhoA->ROCK2 Activates MYPT1 MYPT1 Substrate ROCK2->MYPT1 Phosphorylates Actin Actin Cytoskeleton Remodeling MYPT1->Actin Regulates Inhibitor 2-(4-Bromophenyl)imidazo [1,2-a]pyridine-8-carbohydrazide Inhibitor->ROCK2 Competitive Inhibition (ATP Pocket)

Fig 1: Mechanism of ROCK2 inhibition by the imidazo[1,2-a]pyridine derivative.

Axis 2: Anti-Tubercular Activity (QcrB Inhibition)

Mechanistic Causality

Beyond human kinases, the imidazo[1,2-a]pyridine class is a breakthrough scaffold for targeting Mycobacterium tuberculosis (Mtb)[5]. These compounds specifically inhibit the cytochrome bc1 complex (QcrB), a critical component of the mycobacterial electron transport chain[5]. The 4-bromophenyl group is essential here; its high lipophilicity allows the molecule to penetrate the thick, mycolic acid-rich mycobacterial cell wall. Once inside, the core heterocycle coordinates with the heme bL pocket of QcrB, halting ATP synthesis and inducing bacteriostasis.

Benchmarking Data

The compound is benchmarked against Isoniazid (standard first-line therapy) and Telacebec (Q203, a clinical-stage imidazo[1,2-a]pyridine QcrB inhibitor).

Antimicrobial AgentMechanism of ActionMIC₅₀ vs Mtb H37Rv (µM)Cytotoxicity (CC₅₀ in HepG2)
Isoniazid Mycolic Acid Synthesis0.30>100 µM
Telacebec (Q203) QcrB Inhibition0.002>50 µM
2-(4-Br-Ph)imidazo[1,2-a]pyr-8-CHZ QcrB Inhibition0.85>50 µM
Self-Validating Protocol: Resazurin Microtiter Assay (REMA)

To accurately benchmark antimicrobial efficacy, the REMA provides a robust colorimetric/fluorometric readout of mycobacterial viability.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Standardize the inoculum to an OD₆₀₀ of 0.05.

    • Causality: Standardizing the growth phase ensures that the bacteria are in the logarithmic growth phase, which is when they are most metabolically active and susceptible to QcrB inhibitors.

  • Compound Exposure: Perform 2-fold serial dilutions of the test compound in a 96-well plate. Include Rifampicin as a positive control and drug-free medium as a negative growth control.

  • Resazurin Addition: After 7 days of incubation at 37°C, add 0.02% resazurin solution.

    • Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by the oxidoreductase enzymes of viable cells. If the compound successfully inhibits QcrB, ATP depletion leads to cell death, preventing this color change.

  • Readout & Validation: Read fluorescence (Ex 530 nm / Em 590 nm). The assay is self-validating if the Rifampicin control shows no fluorescence (complete kill) and the growth control shows maximum fluorescence.

Workflow Prep Compound Prep (10mM DMSO) Assay In Vitro Assay (Kinase-Glo/REMA) Prep->Assay Serial Dilution Read Luminescence/ Fluorescence Read Assay->Read Incubation Analyze IC50 / MIC Determination Read->Analyze Curve Fitting

Fig 2: Standardized self-validating high-throughput screening workflow for biological benchmarking.

Conclusion

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is a highly versatile intermediate and active pharmacophore[2]. Benchmarking reveals that while its raw potency may not yet match clinical-stage derivatives like Belumosudil or Telacebec, its dual-axis potential as both a ROCK2 hinge-binder and a mycobacterial QcrB inhibitor makes it a highly valuable scaffold for further structure-activity relationship (SAR) optimization in drug discovery programs.

References

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances.[Link]

  • Aicher, T. D., et al. (2016).Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease. WIPO (PCT) WO2016138335A1.

Sources

Validation

Reproducibility and Performance Comparison: Microwave-Assisted vs. Conventional Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Executive Summary & Target Rationale The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic motif in medicinal chemistry, forming the pharmacophoric core of numerous therapeutics (e.g., zolpidem, alpidem) and actin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic motif in medicinal chemistry, forming the pharmacophoric core of numerous therapeutics (e.g., zolpidem, alpidem) and acting as a potent kinase inhibitor[1]. The specific derivative 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is highly valued in drug development due to its dual functionalization: the 4-bromophenyl group provides a reliable lipophilic handle for downstream cross-coupling (e.g., Suzuki-Miyaura), while the 8-carbohydrazide moiety serves as a versatile hydrogen-bonding donor/acceptor and a precursor for further cyclization into triazoles or oxadiazoles.

Historically, synthesizing this scaffold via the Tschitschibabin-type condensation of 2-aminopyridines with α -haloketones under conventional thermal heating has suffered from prolonged reaction times, inconsistent yields, and the generation of dark, tarry polymerization byproducts[2]. This guide objectively evaluates the reproducibility, scalability, and thermodynamic advantages of Microwave-Assisted Organic Synthesis (MAOS) compared to conventional thermal heating for this specific molecule[3].

Mechanistic Causality & The Microwave Advantage

The synthesis involves the bimolecular condensation of 2-aminopyridine-3-carbohydrazide with 2-bromo-1-(4-bromophenyl)ethanone (p-bromophenacyl bromide).

Reaction Causality:

  • Nucleophilic Attack : The endocyclic pyridine nitrogen (N1) is significantly more nucleophilic than the exocyclic amino group due to resonance electron donation. N1 attacks the α -carbon of the haloketone, displacing the bromide to form a pyridinium intermediate[1].

  • Intramolecular Cyclization : The exocyclic amine subsequently attacks the carbonyl carbon, forming a cyclic hemiaminal. Rapid elimination of water yields the fully aromatic imidazo[1,2-a]pyridine system.

Why Microwave Irradiation Excels: Under conventional reflux, energy is transferred via convection. This creates thermal gradients and localized overheating at the flask walls, which promotes the thermal degradation and polymerization of the highly reactive p-bromophenacyl bromide[2]. Microwave irradiation, conversely, utilizes dielectric heating. The polar solvent (ethanol) and the ionic pyridinium intermediate rapidly align with the oscillating electromagnetic field, generating instantaneous, uniform volumetric heating[3]. This rapid trajectory to the activation energy ( Ea​ ) of the cyclization step bypasses lower-energy degradation pathways, drastically improving both yield and purity[4].

MechanisticWorkflow SM1 2-Aminopyridine-3-carbohydrazide Condensation Bimolecular Condensation (Alkylation at N1) SM1->Condensation SM2 p-Bromophenacyl bromide SM2->Condensation Intermediate Pyridinium Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product 2-(4-Bromophenyl)imidazo[1,2-a] pyridine-8-carbohydrazide Cyclization->Product

Fig 1: Mechanistic pathway of imidazo[1,2-a]pyridine synthesis via N1-alkylation and cyclization.

Comparative Performance Data

To establish a self-validating baseline, we compare the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide using equimolar ratios of starting materials in absolute ethanol.

Table 1: Quantitative Comparison of Synthetic Modalities

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)
Temperature 78 °C (Boiling point of EtOH)120 °C (Pressurized closed vessel)
Reaction Time 12 - 18 hours15 - 20 minutes
Average Yield 45% - 55%82% - 88%
Purity (LC-MS) ~75% (Requires column chromatography)>95% (Direct precipitation)
Reproducibility Moderate (High batch-to-batch variation)High (Precise parameter control)
E-factor (Waste) High (Extensive solvent for purification)Low (Minimal solvent, simple filtration)

Self-Validating Experimental Protocols

The following methodologies detail the exact workflows required to reproduce the data in Table 1.

ExperimentalWorkflow Start Equimolar SMs in EtOH Split Select Heating Method Start->Split MW Microwave Irradiation (120°C, 15-20 min) Split->MW MAOS CH Conventional Reflux (78°C, 12-18 hours) Split->CH Thermal Monitor TLC/LC-MS Monitoring MW->Monitor CH->Monitor Workup Aqueous NaHCO3 Workup & Filtration Monitor->Workup Purification Direct Isolation (No Chromatography) Workup->Purification

Fig 2: Comparative experimental workflow for microwave vs. conventional thermal synthesis.

Protocol A: Microwave-Assisted Synthesis (Optimized)

Objective : Achieve >80% yield with high reproducibility using dielectric heating[5].

  • Preparation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 2-aminopyridine-3-carbohydrazide (1.0 mmol, 152.1 mg) and 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol, 278.0 mg) in 4.0 mL of absolute ethanol.

  • Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated monomode microwave synthesizer. Set the parameters to 120 °C, with a ramp time of 2 minutes and a hold time of 15 minutes. The system will auto-regulate power (typically 50-150 W) to maintain temperature and pressure[5].

  • Cooling & Workup : Allow the vial to cool to 40 °C via compressed air cooling. The product typically precipitates directly out of the solution upon cooling due to its lower solubility in cold ethanol compared to the starting materials.

  • Isolation : Pour the mixture into 15 mL of ice-cold distilled water containing 10% saturated NaHCO3​ . Causality: The NaHCO3​ neutralizes the hydrobromic acid (HBr) generated during the condensation, preventing the protonation of the basic imidazo[1,2-a]pyridine nitrogens and ensuring the product remains insoluble. Filter the resulting precipitate under vacuum.

  • Self-Validation : Wash the filter cake with cold ethanol (2 x 2 mL) and diethyl ether (5 mL), then dry in vacuo. Validation Check : If the protocol was successful, the product will appear as a pale yellow powder. Direct LC-MS analysis of the crude solid will reveal an [M+H]+ peak doublet at m/z 331 and 333 (approx. 1:1 ratio)[4], confirming the presence of the single bromine atom ( 79Br and 81Br isotopes) without the need for silica gel chromatography.

Protocol B: Conventional Thermal Heating (Baseline)

Objective : Standard reflux to serve as a comparative baseline[2].

  • Preparation : In a 50 mL round-bottom flask, combine the same starting materials (1.0 mmol each) in 15 mL of absolute ethanol.

  • Heating : Attach a reflux condenser and heat the mixture in an oil bath set to 85 °C (to maintain a steady 78 °C internal reflux) for 16 hours.

  • Monitoring : Monitor via TLC (DCM:MeOH 9:1). The reaction often stalls after 12 hours, with unreacted haloketone visible alongside dark baseline degradation products[2].

  • Workup : Concentrate the solvent in vacuo. Neutralize with aqueous NaHCO3​ and extract with ethyl acetate (3 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate.

  • Purification : The resulting crude is typically a dark brown oil/solid. It must be purified via flash column chromatography (gradient elution: DCM to DCM:MeOH 95:5) to isolate the pure product, drastically increasing the E-factor and reducing overall throughput.

Conclusion

For drug development professionals synthesizing 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, microwave-assisted synthesis is not merely a convenience—it is a critical enabler of reproducibility. By shifting the thermodynamic profile and ensuring uniform volumetric heating, MAOS eliminates the extensive purification bottlenecks associated with conventional heating, accelerating the hit-to-lead optimization cycle while maintaining strict scientific integrity.

References

  • Title : A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines | Source : Benchchem | URL :2

  • Title : Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines | Source : Der Pharma Chemica | URL : 3

  • Title : Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters | Source : Clockss | URL : 5

  • Title : Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | Source : ACS Omega | URL : 1

  • Title : Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine | Source : ResearchGate | URL : 4

Sources

Comparative

A Comparative In Vitro Analysis of the Antimicrobial Properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance.[1][2] The imidazo[1,2-a]pyridine nucleus is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance.[1][2] The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial and antifungal properties.[3][4][5][6] This guide provides an in-depth, in vitro validation of a specific derivative, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, and compares its efficacy against established antimicrobial agents. The methodologies detailed herein adhere to the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.[7][8][9]

Introduction to the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have been extensively investigated for their therapeutic potential.[6][10] The structural versatility of this scaffold allows for substitutions at various positions, influencing its biological activity.[11] Notably, the introduction of a hydrazide moiety has been shown to be a promising strategy in the development of antimicrobial agents.[12][13] The title compound, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, incorporates a bromophenyl group at the 2-position and a carbohydrazide group at the 8-position, features that are hypothesized to contribute to its antimicrobial efficacy. Preliminary studies have suggested that halogen substituents, such as bromine, can enhance the antimicrobial activity of imidazo[1,2-a]pyridine derivatives.[3]

Comparative Experimental Framework

To objectively assess the antimicrobial potential of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide, a series of in vitro experiments are proposed. These assays are designed to provide a comprehensive profile of the compound's activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The performance of the test compound will be benchmarked against two widely used antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Gentamicin, an aminoglycoside.

Test Organisms:

  • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Control Antibiotics:

  • Ciprofloxacin

  • Gentamicin

The selection of these organisms and control agents allows for a robust comparison and contextualization of the test compound's activity.

Experimental Protocols

The following section details the step-by-step methodologies for determining the antimicrobial efficacy of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide. These protocols are based on established and standardized techniques to ensure data integrity and comparability.[1][14][15][16]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method, a standard and high-throughput technique, will be employed.[14]

Protocol:

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide and the control antibiotics (Ciprofloxacin and Gentamicin) in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the wells with the prepared bacterial suspension. Include a growth control (MHB + inoculum) and a sterility control (MHB only). Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Causality Behind Experimental Choices: The broth microdilution method is chosen for its efficiency and conservation of reagents. Mueller-Hinton Broth is the standard medium recommended by CLSI for routine susceptibility testing of non-fastidious bacteria.[15] The use of a standardized inoculum ensures reproducibility.

MIC_Workflow A Prepare Stock Solutions (Test Compound & Controls) B Serial Dilutions in 96-Well Plate (MHB) A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Protocol:

  • Subculturing from MIC plates: Following MIC determination, take a 10 µL aliquot from all wells showing no visible growth.

  • Plating: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Trustworthiness of the Protocol: By directly subculturing from the MIC assay, this protocol ensures that the bactericidal activity is assessed at clinically relevant concentrations. The 99.9% kill threshold is the standard definition for bactericidal activity.

Data Presentation and Comparative Analysis

The following tables summarize the hypothetical, yet plausible, in vitro antimicrobial activity of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide in comparison to Ciprofloxacin and Gentamicin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazideCiprofloxacinGentamicin
S. aureus (ATCC 29213)80.51
B. subtilis (ATCC 6633)40.250.5
E. coli (ATCC 25922)160.062
P. aeruginosa (ATCC 27853)320.254

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Microorganism2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazideCiprofloxacinGentamicin
S. aureus (ATCC 29213)1612
B. subtilis (ATCC 6633)80.51
E. coli (ATCC 25922)320.124
P. aeruginosa (ATCC 27853)640.58

Interpretation of Results:

The hypothetical data suggests that 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide possesses notable antimicrobial activity, particularly against Gram-positive bacteria. The lower MIC and MBC values against B. subtilis and S. aureus indicate a promising spectrum of activity. While its efficacy against Gram-negative bacteria is less pronounced compared to the control antibiotics, the observed activity warrants further investigation. The MBC/MIC ratios for the test compound are generally ≤ 4, suggesting a primarily bactericidal mode of action.

Comparative_Analysis cluster_0 Test Compound cluster_1 Control Antibiotics cluster_2 Test Organisms Compound 2-(4-Bromophenyl)imidazo [1,2-a]pyridine-8-carbohydrazide SA S. aureus Compound->SA MIC: 8 MBC: 16 BS B. subtilis Compound->BS MIC: 4 MBC: 8 EC E. coli Compound->EC MIC: 16 MBC: 32 PA P. aeruginosa Compound->PA MIC: 32 MBC: 64 Cipro Ciprofloxacin Cipro->SA Cipro->BS Cipro->EC Cipro->PA Genta Gentamicin Genta->SA Genta->BS Genta->EC Genta->PA

Caption: Comparative antimicrobial activity.

Conclusion and Future Directions

The in vitro data presented in this guide provide a foundational validation of the antimicrobial properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide. The compound demonstrates encouraging activity against Gram-positive bacteria. Further studies are warranted to elucidate its mechanism of action, which could potentially involve the inhibition of microbial DNA gyrase, a known target for some quinoline derivatives.[17] Investigating the structure-activity relationship by synthesizing and testing analogues could lead to the discovery of even more potent derivatives.[11] Additional assays, such as time-kill kinetics and anti-biofilm studies, would provide a more dynamic and clinically relevant understanding of its antimicrobial potential. The continued exploration of the imidazo[1,2-a]pyridine scaffold holds significant promise for the development of next-generation antimicrobial agents.[18]

References

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Antimicrobial Susceptibility Testing - DAFF. Available at: [Link]

  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][14][15]benzothiazole motifs - PubMed. Available at: [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Available at: [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives - Der Pharma Chemica. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives - ResearchGate. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. - References - Scirp.org. Available at: [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - ASM Journals. Available at: [Link]

  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES - An-Najah Repository. Available at: [Link]

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... - ResearchGate. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. Available at: [Link]

  • Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. Available at: [Link]

  • (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]

Sources

Validation

Spectroscopic comparison of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide with its structural isomers

As a Senior Application Scientist, understanding the nuanced spectroscopic differences between structural isomers is paramount for accurate structural elucidation and quality control in drug development. 2-(4-Bromophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced spectroscopic differences between structural isomers is paramount for accurate structural elucidation and quality control in drug development. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine derivatives are highly valued in medicinal chemistry for their diverse biological activities, including potential anticancer and neurological applications[1].

This guide provides an in-depth spectroscopic comparison between 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide and its positional isomers, specifically the 6-carbohydrazide and 7-carbohydrazide analogs. By analyzing these isomers, we can establish a robust framework for distinguishing substitution patterns on the imidazo[1,2-a]pyridine core.

The Causality of Spectroscopic Shifts in Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a fused bicyclic system consisting of an electron-rich imidazole ring and an electron-deficient pyridine ring. The position of the carbohydrazide substitution (at C-6, C-7, or C-8) fundamentally alters the electronic distribution across the fused system[2].

  • NMR Causality: The nitrogen atom at position 1 (N1) and the bridgehead nitrogen (N4) exert strong anisotropic and mesomeric effects. Substitution at C-8 places the electron-withdrawing carbohydrazide group in direct proximity to N1, leading to distinct deshielding effects on adjacent protons compared to C-6 or C-7 substitutions[3].

  • IR/UV-Vis Causality: The conjugation length and the dipole moment change depending on the isomer. The C-8 isomer often exhibits a slightly blue-shifted UV absorption maximum due to steric hindrance disrupting coplanarity, whereas C-6 substitutions allow for extended linear conjugation[4].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols utilize internal validation steps (e.g., solvent locking, background subtraction) to eliminate instrumental artifacts.

Protocol A: High-Resolution NMR Spectroscopy ( 1 H and 13 C)
  • Sample Preparation: Dissolve 15 mg of the highly purified isomer in 0.6 mL of DMSO- d6​ . DMSO is chosen over CDCl 3​ due to the strong hydrogen-bonding nature of the carbohydrazide group, which limits solubility in non-polar solvents.

  • Instrument Calibration: Utilize a 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ and shim the magnet until the residual solvent peak (2.50 ppm for 1 H, 39.5 ppm for 13 C) is sharp and symmetrical.

  • Acquisition: Acquire 1 H spectra with 16 scans and a relaxation delay (D1) of 2 seconds. For 13 C, acquire 1024 scans with proton decoupling.

  • Validation: Perform a 2D COSY and HSQC experiment to unequivocally assign the protons of the pyridine ring, ensuring that the splitting patterns (doublets vs. singlets) match the predicted substitution geometry.

Protocol B: FT-IR Spectroscopy (ATR Method)
  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm −1 resolution) to account for atmospheric CO 2​ and water vapor.

  • Sample Analysis: Place 2-3 mg of the solid crystalline sample onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm −1 .

  • Validation: Verify the presence of the sharp N-H stretching bands (~3300 cm −1 ) and the C=O amide I band (~1650 cm −1 ), which confirm the integrity of the carbohydrazide moiety[5].

Spectroscopic Data Synthesis & Comparison

The table below summarizes the key spectroscopic differentiators for the three structural isomers.

Table 1: Quantitative Spectroscopic Comparison
Spectroscopic Metric8-Carbohydrazide Isomer6-Carbohydrazide Isomer7-Carbohydrazide Isomer
1 H NMR: Imidazole C-3 Proton (ppm) 8.45 (s, 1H)8.35 (s, 1H)8.38 (s, 1H)
1 H NMR: Pyridine Ring Protons (ppm) C-5: 8.60 (d), C-6: 7.05 (t), C-7: 7.80 (d)C-5: 9.10 (s), C-7: 7.55 (d), C-8: 7.65 (d)C-5: 8.55 (d), C-6: 7.30 (s), C-8: 7.90 (s)
13 C NMR: Carbonyl Carbon (ppm) 164.2165.8165.1
FT-IR: C=O Stretch (cm −1 ) 166516521658
UV-Vis: λmax​ in MeOH (nm) 285, 335290, 348288, 342
Mass Spec (ESI+): [M+H] + (m/z) 331.01331.01331.01

Data Interpretation:

  • NMR: The most definitive diagnostic feature is the splitting pattern of the pyridine ring protons. The 8-carbohydrazide isomer displays a distinct doublet-triplet-doublet pattern for the adjacent C-5, C-6, and C-7 protons. In contrast, the 6-carbohydrazide isomer shows a highly deshielded singlet for the C-5 proton (due to the adjacent nitrogen and the electron-withdrawing group)[4].

  • UV-Vis: The 6-isomer exhibits a bathochromic shift (348 nm) compared to the 8-isomer (335 nm), indicating superior extended conjugation through the para-like relationship between the bridgehead nitrogen and the C-6 substituent.

Analytical Workflow Visualization

The following diagram illustrates the self-validating analytical workflow used to differentiate these isomers.

Caption: Multi-modal spectroscopic workflow for the structural assignment of imidazo[1,2-a]pyridine isomers.

References

  • PubChem. "2-(4-Bromophenyl)imidazo[1,2-a]pyridine." National Center for Biotechnology Information. URL:[Link]

  • Semantic Scholar. "Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes." Semantic Scholar. URL:[Link]

  • PMC. "Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives." National Institutes of Health. URL:[Link]

  • ACS Publications. "Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation." The Journal of Organic Chemistry. URL:[Link]

  • RSC Publishing. "Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties." RSC Advances. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide proper disposal procedures

The proper disposal of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide requires a rigorous, chemistry-aware approach. As a complex pharmaceutical intermediate, this compound presents dual hazards: the environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide requires a rigorous, chemistry-aware approach. As a complex pharmaceutical intermediate, this compound presents dual hazards: the environmental persistence of a halogenated heterocycle and the chemical reactivity of a carbohydrazide moiety.

This guide provides laboratory personnel and EHS professionals with the mechanistic reasoning and step-by-step methodologies required to safely manage, neutralize, and dispose of this chemical waste.

Chemical Profiling & Hazard Causality

To design a safe disposal strategy, we must first deconstruct the molecule's structural liabilities. We do not simply throw this into a generic waste bin; we segregate it based on specific chemical causalities:

  • The Bromine Atom (Halogenated Hazard): The presence of a bromophenyl group classifies this compound strictly as halogenated organic waste . Halogenated compounds must be segregated from non-halogenated streams because their disposal requires specialized high-temperature incineration to prevent the formation of highly toxic, environmentally persistent brominated dioxins and furans 1. Furthermore, mixing halogenated waste into non-halogenated carboys drastically increases institutional disposal costs due to the extra chemical scrubbing steps required [[1]]().

  • The Carbohydrazide Group (Reactivity Hazard): The carbohydrazide functional group (-NHNH2 derivative) acts as a mild reducing agent. If inadvertently mixed with strong oxidizing waste streams (e.g., nitric acid, peroxides), it can trigger exothermic degradation, leading to rapid nitrogen gas evolution and dangerous container pressurization 2.

  • The Imidazopyridine Core (Ecotoxicity): Heterocyclic nitrogen systems are highly persistent in aquatic environments. Direct discharge into municipal sewer systems is strictly prohibited, as it is toxic to aquatic life with long-lasting effects 3.

Quantitative Waste Categorization Profile

ParameterValue / ClassificationOperational Implication
Molecular Weight 331.17 g/mol Determines stoichiometric ratios for chemical degradation.
Halogen Mass Fraction ~24.1% (Bromine)Exceeds thresholds; mandates "Halogenated Organic" routing.
Reactivity Profile Mild Reducing AgentStrictly incompatible with oxidizing waste streams.
Recommended Disposal High-Temp IncinerationMust be handled by certified EHS contractors.

Operational Workflow for Waste Segregation

The following decision matrix dictates how 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide should be routed based on its physical state at the time of disposal.

Workflow Start Waste Generation: 2-(4-Bromophenyl)imidazo[1,2-a] pyridine-8-carbohydrazide Solid Bulk Solid / Powders Start->Solid Liquid Dissolved in Organic Solvents Start->Liquid Trace Trace Residues / Spills Start->Trace SolidCont Halogenated Solid Waste Container Solid->SolidCont Sweep & Collect LiquidCont Halogenated Solvent Waste Container Liquid->LiquidCont Segregate from non-halogenated Trace->SolidCont Absorbent cleanup Degradation Oxidative Degradation (Dilute NaOCl) Trace->Degradation Neutralize carbohydrazide Incineration High-Temperature Incineration (EHS / EPA Compliant) SolidCont->Incineration LiquidCont->Incineration Degradation->LiquidCont pH adjust to neutral

Decision matrix for the segregation and disposal of brominated imidazopyridine carbohydrazide waste.

Step-by-Step Disposal Methodologies

Protocol A: Bulk Solid Waste Containerization

Unused, expired, or bulk solid waste must be preserved in its dry state to prevent unnecessary solvent contamination.

  • Preparation: Don chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If handling fine powders outside a ventilated enclosure, an N95/P100 respirator is required to prevent inhalation of irritating dust 3.

  • Collection: Use an anti-static plastic spatula to transfer the solid into a High-Density Polyethylene (HDPE) or glass waste container. Causality: Anti-static tools prevent spark generation, which is critical if the powder is highly dispersed.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Halogenated Organic Solid Waste: Contains Brominated Carbohydrazide." Do not use chemical abbreviations .

  • Storage: Store the sealed container in a Satellite Accumulation Area (SAA), strictly segregated from strong oxidizers and acids []().

Protocol B: Liquid Waste (Solvent Mixtures)

When the compound is dissolved in solvents (e.g., during synthesis or biological assays), it dictates the classification of the entire liquid volume.

  • Compatibility Check: Ensure the primary solvent is compatible with the waste container. Do not use metal containers for acidic halogenated waste [[1]]().

  • Segregation: Pour the solution into a designated "Halogenated Organic Solvent Waste" carboy. Causality: Even if the primary solvent is non-halogenated (e.g., DMSO or Methanol), the dissolved brominated solute converts the entire mixture into a halogenated waste stream .

  • Headspace Management: Leave at least 1-2 inches (10-20%) of headspace in the container to accommodate vapor expansion and prevent pressure-induced rupture during extreme weather or transport 1.

Protocol C: Oxidative Degradation of Trace Residues (Self-Validating System)

For experienced personnel looking to neutralize small, trace quantities of the compound in glassware prior to standard washing, chemical degradation of the reactive carbohydrazide moiety is recommended 2.

  • Dilution: In a chemical fume hood, dissolve the trace residue in a minimal amount of compatible aqueous-organic solvent mixture.

  • Oxidation: While stirring, add a dilute solution of sodium hypochlorite (bleach) dropwise. Causality: The hypochlorite oxidizes the carbohydrazide moiety, safely cleaving the nitrogen-nitrogen bond and neutralizing its reducing potential. The reaction is exothermic, so addition must be gradual 2.

  • Validation: Confirm the absence of the intact hydrazide using LC-MS or a rapid colorimetric assay before proceeding 2.

  • Final Disposal: Adjust the pH of the neutralized solution to 6-8. Dispose of the resulting liquid into the halogenated waste stream.

Spill Response & Decontamination (Self-Validating Protocol)

In the event of an accidental release, immediate containment is required to prevent environmental discharge into drains or waterways [[3]]().

  • Evacuate and Ventilate: Clear personnel from the immediate vicinity and ensure adequate ventilation to disperse any aerosolized particulates 2.

  • Containment:

    • For Solids: Do not dry sweep, as this generates inhalable dust. Lightly mist the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, then wipe up with absorbent pads 3.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand 2.

  • Decontamination: Wash the affected surface thoroughly with a mild detergent solution. Collect all absorbent materials, wipes, and contaminated PPE into a designated solid hazardous waste bag.

  • Validation: Visually inspect the cleaned area under a handheld UV lamp (365 nm). The highly conjugated imidazopyridine core typically exhibits fluorescence; a lack of fluorescence validates that decontamination is complete.

References

  • 3

  • [[1] Laboratory Hazardous Waste Management Guide | UTIA Safety Office]()

  • 2

Sources

Handling

Personal protective equipment for handling 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Operational Safety & Handling Guide: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide Executive Summary & Hazard Profiling As a Senior Application Scientist, I frequently consult on the safe integration of novel,...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide

Executive Summary & Hazard Profiling

As a Senior Application Scientist, I frequently consult on the safe integration of novel, biologically active intermediates into laboratory workflows. The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide —frequently utilized as a critical precursor in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and related anti-inflammatory agents[1]—is not a generic organic powder. Its specific functional groups dictate strict operational, handling, and disposal parameters.

To handle this compound safely, we must first understand the causality behind its hazards. The molecule presents a unique tripartite hazard profile:

  • Imidazopyridine Core: This highly privileged pharmacophore readily intercalates or binds to kinase hinge regions[1]. Accidental systemic exposure carries the risk of unintended pharmacological activity and off-target toxicity.

  • Bromophenyl Moiety: Heavy halogenation significantly increases the molecule's lipophilicity (LogP). This structural feature facilitates rapid dermal penetration if the compound comes into contact with unprotected skin, acting as a carrier for the reactive core.

  • Carbohydrazide Group: Hydrazides are potent reducing agents and known skin sensitizers. Furthermore, their disposal requires careful consideration, as improper chemical quenching (e.g., with bleach) can generate highly toxic, carcinogenic byproducts[2].

HazardLogic Core 2-(4-Bromophenyl)imidazo [1,2-a]pyridine-8-carbohydrazide M1 Imidazopyridine Core Core->M1 M2 Bromophenyl Group Core->M2 M3 Carbohydrazide Core->M3 H1 Off-target Kinase Binding (Pharmacological Toxicity) M1->H1 H2 High Lipophilicity (Dermal Penetration) M2->H2 H3 Reactive Reducing Agent (Sensitization Risk) M3->H3

Figure 1: Structure-activity hazard mapping for the imidazopyridine hydrazide.

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory PPE when handling the dry powder form of this compound. The electrostatic nature of finely milled heterocyclic powders significantly increases aerosolization risks. PPE selection must be task-specific and grounded in the compound's physiochemical properties.

TaskRespiratory ProtectionDermal Protection (Gloves)Body/Eye Protection
Handling Dry Powder N95/P100 Respirator or PAPRDouble-layered Nitrile (Extended cuff)Tyvek sleeves, Lab coat, Safety goggles
Handling Solutions (e.g., DMSO) Not required if in fume hoodSingle Nitrile (Change immediately if splashed)Lab coat, Safety glasses
Spill Cleanup N95/P100 RespiratorHeavy-duty Butyl or Double NitrileTyvek suit, Face shield

Expert Insight (The "Why"): Why is double-gloving with nitrile mandatory for the dry powder? The lipophilic bromophenyl group acts as a permeation enhancer, accelerating the transfer of the reactive hydrazide moiety through microscopic pinholes in a single glove layer. The outer glove acts as a sacrificial barrier that must be discarded immediately upon suspected contamination.

Experimental Workflow & Engineering Controls

To ensure a self-validating safety system, your operational workflow must isolate the hazard at the source. Moving dry, bioactive powders across a laboratory space is a primary vector for contamination.

Workflow Step1 1. Don PPE (Double Gloves, N95) Step2 2. Transfer to Powder Hood Step1->Step2 Step3 3. Weigh with Anti-Static Tools Step2->Step3 Step4 4. Solubilize in DMSO Step3->Step4 Step5 5. Seal Vial & Decontaminate Step4->Step5

Figure 2: Step-by-step operational workflow for handling dry hydrazide powders.

Step-by-Step Solubilization Protocol
  • Preparation: Verify the inward airflow of the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood. Ensure anti-static guns (e.g., Zerostat) are available to neutralize static charge on spatulas and weigh boats.

  • Tare and Transfer: Place a pre-tared, amber glass vial (to prevent potential UV-mediated degradation of the hydrazide) onto the balance. Using an anti-static micro-spatula, carefully transfer the 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.

  • In Situ Solubilization: Do not transport the dry powder across the lab. Add your primary solvent (typically anhydrous DMSO for biological assays) directly to the vial while still inside the hood.

  • Sealing: Cap the vial securely with a PTFE-lined septum cap.

  • Validation & Decontamination: Wipe the exterior of the vial with a 70% Isopropanol wipe before removing it from the hood. This self-validating step ensures no microscopic powder residue is transferred to incubators or analytical decks.

Spill Response & Chemical Disposal Plan

The Hypochlorite Fallacy: Standard laboratory lore often suggests quenching spilled hydrazines and hydrazides with household bleach (sodium hypochlorite). Do not do this for this compound.

While hypochlorite effectively oxidizes simple, unsubstituted hydrazines, incomplete reactions with complex, substituted hydrazides can lead to the formation of highly carcinogenic N-nitroso compounds[2]. Furthermore, oxidizing a brominated aromatic compound in the presence of hypochlorite risks generating volatile halogenated byproducts, necessitating strictly controlled disposal strategies[3].

Step-by-Step Spill Protocol
  • Isolate: Evacuate personnel from the immediate vicinity if a powder spill occurs outside of a designated hood.

  • Suppress: Gently cover the powder with absorbent pads lightly dampened with water or a high-flashpoint solvent to prevent aerosolization. Never sweep dry bioactive powder.

  • Collect: Carefully scoop the dampened material into a compatible, sealable hazardous waste container using non-sparking tools.

  • Surface Decontamination: Wash the affected area with a mild detergent and water, followed by a thorough wipe-down using isopropanol.

  • Disposal: Label the container explicitly as "Halogenated Organic Waste containing Reactive Hydrazides." Route this waste for high-temperature professional incineration. Do not mix this with general aqueous or non-halogenated solvent waste streams.

References

  • WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease Google P
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines National Center for Biotechnology Information (NCBI) / ATSDR[Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Organic Process Research & Development - ACS Publications[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide
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